molecular formula C9H8N2O2 B1334188 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 88751-05-7

8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B1334188
CAS No.: 88751-05-7
M. Wt: 176.17 g/mol
InChI Key: GZSGOOWNEOBWCG-UHFFFAOYSA-N
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Description

8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-3-2-4-11-5-7(9(12)13)10-8(6)11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSGOOWNEOBWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374950
Record name 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88751-05-7
Record name 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid, a heterocyclic compound with significant potential in pharmaceutical research and development. This document details a proposed synthetic pathway, experimental protocols, and a summary of key analytical data.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. Derivatives of this scaffold have shown promise as anti-cancer, neuroprotective, and anti-inflammatory agents. This compound serves as a crucial building block for the synthesis of more complex bioactive molecules, making a thorough understanding of its synthesis and properties essential for researchers in the field.[1]

Synthesis

A plausible and efficient method for the synthesis of this compound involves the cyclocondensation reaction of 2-amino-3-methylpyridine with a suitable three-carbon electrophile bearing a carboxylic acid or a precursor group. A well-established route for the synthesis of similar imidazo[1,2-a]pyridine-2-carboxylic acids is the reaction of a 2-aminopyridine derivative with bromopyruvic acid.[2]

Proposed Synthetic Scheme

The proposed synthesis of this compound is a one-pot reaction between 2-amino-3-methylpyridine and bromopyruvic acid. The reaction is expected to proceed via an initial alkylation of the pyridine ring nitrogen of 2-amino-3-methylpyridine by bromopyruvic acid, followed by an intramolecular condensation to form the fused imidazole ring.

Synthesis_Scheme cluster_reactants Reactants cluster_product Product A 2-amino-3-methylpyridine C This compound A->C Solvent (e.g., Ethanol) Heat B Bromopyruvic acid B->C

Caption: Proposed reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from the synthesis of structurally similar compounds and is proposed for the synthesis of this compound.

Materials:

  • 2-amino-3-methylpyridine

  • Bromopyruvic acid

  • Anhydrous ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Magnesium sulfate

  • Hydrochloric acid (for workup)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-methylpyridine (1.0 eq) in anhydrous ethanol.

  • To this solution, add bromopyruvic acid (1.05 eq) portion-wise at room temperature.

  • The reaction mixture is then heated to reflux and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Characterization

The synthesized this compound should be characterized using various spectroscopic and analytical techniques to confirm its structure and purity.

Physical Properties
PropertyValueReference
Molecular Formula C9H8N2O2[3]
Molecular Weight 176.17 g/mol [3][4]
Appearance Expected to be a solid
CAS Number 88751-05-7[3]
Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on the analysis of structurally related compounds and general principles of spectroscopy.

TechniqueExpected Data
¹H NMR The spectrum is expected to show characteristic signals for the aromatic protons on the imidazo[1,2-a]pyridine core, a singlet for the proton at the C3 position, and a singlet for the methyl group at the C8 position. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
¹³C NMR The spectrum should display nine distinct carbon signals. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region (165-185 ppm).[5] Aromatic carbons will appear in the range of 110-150 ppm, and the methyl carbon will be observed in the upfield region.
Mass Spec The mass spectrum (e.g., ESI+) is expected to show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 177.06.
FT-IR The IR spectrum should exhibit a broad absorption band for the O-H stretch of the carboxylic acid (2500-3300 cm⁻¹), a strong C=O stretching vibration (1710-1760 cm⁻¹), and characteristic C-H and C=N stretching frequencies for the aromatic rings.[5]

Experimental Workflow and Logic

The overall process from synthesis to characterization follows a logical progression to ensure the successful preparation and validation of the target compound.

Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Characterization A Reactant Mixing (2-amino-3-methylpyridine + Bromopyruvic acid) B Reflux in Ethanol A->B C Reaction Monitoring (TLC) B->C D Solvent Removal C->D Reaction Complete E Neutralization & Extraction D->E F Drying & Concentration E->F G Column Chromatography F->G H Physical Properties (Appearance, MP) G->H Pure Compound I Spectroscopic Analysis (NMR, MS, IR) H->I J Purity Assessment (e.g., HPLC) I->J

Caption: A generalized workflow for the synthesis and characterization of this compound.

Signaling Pathways and Biological Relevance

While this guide focuses on the synthesis and characterization, it is crucial to note that imidazo[1,2-a]pyridine derivatives are known to interact with various biological targets. For instance, certain derivatives have been investigated as inhibitors of enzymes such as phosphodiesterases and kinases, which are key components of intracellular signaling pathways. The 8-methyl and 2-carboxylic acid functionalities of the title compound provide key handles for further chemical modification to explore structure-activity relationships (SAR) and develop potent and selective modulators of these pathways.

Signaling_Pathway cluster_drug_target Potential Biological Interaction cluster_cellular_response Cellular Signaling Drug 8-Methylimidazo[1,2-a]pyridine-2- carboxylic acid Derivative Target Target Enzyme (e.g., Kinase, PDE) Drug->Target Inhibition Pathway Downstream Signaling Pathway Target->Pathway Modulation Response Cellular Response (e.g., Apoptosis, Proliferation) Pathway->Response

Caption: A conceptual diagram illustrating the potential interaction of an this compound derivative with a cellular signaling pathway.

Conclusion

This technical guide outlines a robust and accessible approach for the synthesis and characterization of this compound. The provided experimental details and characterization data serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the imidazo[1,2-a]pyridine scaffold. The versatility of this core structure, combined with the methodologies presented, opens avenues for the creation of diverse chemical libraries for biological screening.

References

Spectroscopic Analysis of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid. This compound belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds, which are of significant interest in pharmaceutical research and development due to their diverse biological activities. Derivatives of this scaffold have shown promise in areas such as oncology and neurology.[1] This document presents key physicochemical properties, predicted spectroscopic data, representative experimental protocols, and a generalized workflow for the spectroscopic analysis of this compound and its analogs.

Physicochemical Properties

PropertyValue
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
CAS Number 88751-05-7
Appearance Pale yellow solid

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The following table outlines the predicted proton nuclear magnetic resonance (¹H NMR) chemical shifts for this compound. Predictions are based on the analysis of structurally similar imidazo[1,2-a]pyridine derivatives.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-3~8.2Singlet
H-5~8.1Doublet
H-6~6.8Triplet
H-7~7.3Doublet
8-CH₃~2.5Singlet
COOH>10Broad Singlet
Predicted ¹³C NMR Data

The predicted carbon-13 nuclear magnetic resonance (¹³C NMR) chemical shifts are provided below, based on the known spectral data of the imidazo[1,2-a]pyridine core and substituted derivatives.

CarbonPredicted Chemical Shift (δ, ppm)
C-2~145
C-3~112
C-5~125
C-6~113
C-7~128
C-8~130
C-8a~142
8-CH₃~17
COOH~165
Mass Spectrometry Data

The expected mass-to-charge ratios (m/z) for the molecular ion and common adducts in mass spectrometry (MS) are listed below.

IonExpected m/z
[M]⁺176.06
[M+H]⁺177.06
[M+Na]⁺199.04
[M+K]⁺215.02
Infrared (IR) Spectroscopy Data

The predicted characteristic infrared (IR) absorption bands for this compound are based on the functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)3300-2500Broad, Strong
C-H (Aromatic)3100-3000Medium
C-H (Aliphatic)2980-2850Medium
C=O (Carboxylic Acid)1725-1700Strong
C=N and C=C (Aromatic)1650-1450Medium to Strong
C-O (Carboxylic Acid)1320-1210Strong

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are not explicitly available in the reviewed literature. However, the following protocols for the closely related compound, 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid , provide a representative methodology that can be adapted.[2]

Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid[2]

A suspension of 2-amino-3-hydroxypyridine (2.2 g, 20 mmol) in anhydrous methanol (50 mL) is treated with bromopyruvic acid (3.34 g, 20 mmol) at room temperature. The resulting mixture is stirred at room temperature for 24 hours. The precipitate that forms is collected by filtration to yield the product.

Spectroscopic Characterization[2]
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a Bruker Avance DPX 300 spectrometer at 300 MHz for ¹H and 75.5 MHz for ¹³C nuclei. Deuterated dimethyl sulfoxide (DMSO-d₆) or another suitable deuterated solvent is used, with tetramethylsilane (TMS) as the internal standard.

  • Mass Spectrometry (MS): Mass spectra are recorded on an AutoSpecQ spectrometer and a Q-TOF Premier spectrometer.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on a Perkin-Elmer Spectrum BX FTIR spectrophotometer. Samples are typically prepared as KBr pellets.

  • Elemental Analysis: Microanalyses for carbon, hydrogen, and nitrogen are performed on a Perkin-Elmer Series II CHN Analyser 2400.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the synthesis and spectroscopic analysis of a target compound like this compound.

Spectroscopic_Analysis_Workflow Start Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Start->Purification SamplePrep Sample Preparation Purification->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR MS Mass Spectrometry (MS) SamplePrep->MS IR Infrared Spectroscopy (IR) SamplePrep->IR DataAnalysis Data Interpretation and Structure Elucidation NMR->DataAnalysis MS->DataAnalysis IR->DataAnalysis Report Final Report and Data Archiving DataAnalysis->Report

References

An In-depth Technical Guide to the Physicochemical Properties of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research and development. Due to the limited availability of direct experimental data for this specific molecule, this guide combines known information for the imidazo[1,2-a]pyridine scaffold with predicted values for the target compound and outlines established experimental protocols for their determination.

Core Physicochemical Properties

This compound is a derivative of the imidazo[1,2-a]pyridine bicyclic ring system, which is recognized as a privileged scaffold in medicinal chemistry.[1] This core structure is present in several marketed drugs, highlighting its therapeutic potential. The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, and for its formulation into a viable drug product.

General Properties
PropertyValue/DescriptionSource
Molecular Formula C₉H₈N₂O₂[1]
Molecular Weight 176.17 g/mol [1]
Appearance Pale yellow solid[1]
CAS Number 88751-05-7[2]
Quantitative Physicochemical Data (Experimental and Predicted)
PropertyExperimental Value (Parent Compound)Predicted Value (8-Methyl Derivative)Prediction Tool/Method
Melting Point (°C) 275-295Not available-
Aqueous Solubility Not availableLogS: -2.5 to -3.5Various cheminformatics tools[3][4][5][6]
pKa Not availableAcidic pKa: ~3.5-4.5, Basic pKa: ~2.0-3.0Computational models (e.g., QM, machine learning)[1][7][8][9]
logP Not available~1.5 - 2.5Computational models

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties outlined above.

Synthesis of this compound

The synthesis of 8-substituted imidazo[1,2-a]pyridine-2-carboxylic acids typically follows a multi-step procedure. A general synthetic route is outlined below.[10][11][12]

G A 2-Amino-3-methylpyridine C Cyclocondensation A->C B Ethyl bromopyruvate B->C D Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate C->D E Hydrolysis (e.g., NaOH, H₂O) D->E F This compound E->F

A general synthetic workflow for this compound.

Protocol:

  • Cyclocondensation: 2-Amino-3-methylpyridine is reacted with ethyl bromopyruvate in a suitable solvent (e.g., ethanol, DMF) under reflux conditions to yield ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate.

  • Hydrolysis: The resulting ester is then hydrolyzed, typically using an aqueous solution of a base like sodium hydroxide, followed by acidification to precipitate the desired this compound.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Protocol: The melting point can be determined using a standard melting point apparatus (e.g., capillary tube method). A small, dry sample of the crystalline compound is packed into a capillary tube and heated slowly. The temperature range over which the substance melts is recorded.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug absorption. Both kinetic and thermodynamic solubility are important measures.

G cluster_0 Kinetic Solubility cluster_1 Thermodynamic Solubility A Dissolve compound in DMSO (stock solution) B Add stock solution to aqueous buffer A->B C Monitor for precipitation (e.g., nephelometry) B->C D Determine concentration at which precipitation occurs C->D E Add excess solid to aqueous buffer F Equilibrate (shake/stir for 24-48h) E->F G Filter to remove undissolved solid F->G H Analyze filtrate concentration (e.g., HPLC-UV) G->H

Experimental workflows for determining kinetic and thermodynamic solubility.

Kinetic Solubility Protocol:

  • A concentrated stock solution of the compound is prepared in an organic solvent like dimethyl sulfoxide (DMSO).

  • Aliquots of the stock solution are added to an aqueous buffer at a specific pH.

  • The solution is monitored for the first sign of precipitation using methods such as nephelometry or UV/Vis spectroscopy. The concentration at this point is the kinetic solubility.

Thermodynamic Solubility (Shake-Flask Method) Protocol:

  • An excess amount of the solid compound is added to a vial containing an aqueous buffer of a specific pH.

  • The vial is sealed and agitated (e.g., on a shaker) at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • The suspension is filtered to remove any undissolved solid.

  • The concentration of the compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Determination of pKa (Acid Dissociation Constant)

The pKa value indicates the strength of an acid or base and is crucial for understanding the ionization state of a compound at different physiological pH values.

G A Prepare a dilute solution of the compound B Titrate with a standardized acid or base A->B C Monitor pH with a calibrated pH electrode B->C D Plot pH vs. volume of titrant C->D E Determine pKa from the inflection point of the titration curve D->E

Workflow for pKa determination by potentiometric titration.

Potentiometric Titration Protocol:

  • A solution of the compound with a known concentration is prepared in a suitable solvent (e.g., water or a co-solvent system).

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • The pH of the solution is monitored continuously using a calibrated pH electrode.

  • A titration curve is generated by plotting the pH against the volume of titrant added.

  • The pKa value corresponds to the pH at the half-equivalence point of the titration curve.

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of the lipophilicity of a compound, which influences its ability to cross biological membranes.

G A Prepare a solution of the compound in a pre-saturated octanol/water mixture B Shake vigorously to partition the compound A->B C Centrifuge to separate the octanol and aqueous layers B->C D Determine the concentration of the compound in each layer (e.g., HPLC-UV) C->D E Calculate logP = log([Compound]octanol / [Compound]water) D->E

Workflow for logP determination using the shake-flask method.

Shake-Flask Method Protocol:

  • Water and n-octanol are mutually saturated by mixing and allowing them to separate.

  • A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).

  • A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel.

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate.

  • The concentration of the compound in each phase is determined analytically (e.g., by HPLC-UV).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Conclusion

This technical guide provides a foundational understanding of the key physicochemical properties of this compound. While experimental data for this specific compound is limited, the provided predicted values and detailed experimental protocols offer a robust framework for researchers and drug development professionals to characterize this molecule and similar compounds. Accurate determination of these properties is essential for advancing the development of new therapeutic agents based on the promising imidazo[1,2-a]pyridine scaffold.

References

The Structural Elucidation of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core principles and methodologies related to the crystal structure of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid. While a definitive, publicly available crystal structure for this specific compound has not been reported, this document outlines a robust framework for its synthesis, crystallization, and structural analysis based on established protocols for analogous imidazo[1,2-a]pyridine derivatives. This paper serves as a valuable resource for researchers in medicinal chemistry and drug development by detailing the experimental workflows, expected crystallographic parameters, and potential biological significance of this heterocyclic scaffold. The guide includes detailed experimental protocols, data presentation in tabular format, and mandatory visualizations of key processes to facilitate a deeper understanding of the structural chemistry of this important class of molecules.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities.[1][2] Derivatives of this scaffold have demonstrated potential as anti-cancer, anti-inflammatory, and neuroprotective agents.[3][4] The biological activity of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with molecular targets.[2] this compound, in particular, is a key intermediate in the synthesis of more complex bioactive molecules.[3]

A precise understanding of the crystal structure through single-crystal X-ray diffraction is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comprehensive theoretical and practical framework for the structural elucidation of this compound.

Synthesis and Crystallization: An Experimental Protocol

The synthesis of this compound can be achieved through a well-established cyclization reaction. The following protocol is a standard procedure adapted from the synthesis of similar imidazo[1,2-a]pyridine derivatives.

Synthesis of this compound

The synthesis is a two-step process involving the preparation of the requisite aminopyridine followed by a cyclization reaction.

Step 1: Synthesis of 3-Methyl-2-aminopyridine

The starting material, 3-methyl-2-aminopyridine, can be synthesized via several established methods, including the copper-catalyzed amination of 2-bromo-3-methylpyridine.

Step 2: Cyclization to form this compound

The cyclization reaction involves the condensation of 3-methyl-2-aminopyridine with an α-keto acid, such as pyruvic acid.

  • Reaction:

    • 3-methyl-2-aminopyridine + Pyruvic acid → this compound + H₂O

  • Procedure:

    • To a solution of 3-methyl-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), add pyruvic acid (1.1 eq).

    • The reaction mixture is heated to reflux (typically 80-120 °C) for a period of 4-12 hours.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The crude product is then purified by recrystallization.

Recrystallization for Single Crystal Growth

Obtaining high-quality single crystals is crucial for X-ray diffraction analysis. The following is a general protocol for the recrystallization of this compound.

  • Solvent Selection: A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of heterocyclic carboxylic acids include ethanol, methanol, acetonitrile, or a mixture of solvents like ethanol/water or ethyl acetate/hexane.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent to form a saturated solution.

    • If the solution is colored, a small amount of activated charcoal can be added to remove colored impurities, followed by hot filtration.

    • Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, well-defined crystals.

    • For further crystal growth, the flask can be placed in a refrigerator (4 °C) or a freezer (-20 °C) for 24-48 hours.

    • The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and dried under vacuum.

Crystal Structure Determination Workflow

The determination of the crystal structure from a single crystal is a multi-step process.

G Crystal Structure Determination Workflow A Single Crystal Selection B Mounting on Goniometer A->B C Data Collection (X-ray Diffractometer) B->C D Data Processing and Reduction C->D E Structure Solution D->E F Structure Refinement E->F G Validation and Analysis F->G H Crystallographic Information File (CIF) Generation G->H

Workflow for single-crystal X-ray diffraction analysis.

Hypothetical Crystallographic Data

In the absence of experimental data for this compound, the following table presents a set of plausible crystallographic parameters based on the analysis of closely related imidazo[1,2-a]pyridine structures found in the Cambridge Structural Database (CSD). These values should be considered as a predictive guide for experimental work.

ParameterHypothetical Value
Chemical FormulaC₉H₈N₂O₂
Formula Weight176.17 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~ 8.5 - 9.5
b (Å)~ 10.0 - 11.0
c (Å)~ 7.0 - 8.0
α (°)90
β (°)~ 95 - 105
γ (°)90
Volume (ų)~ 650 - 750
Z (molecules/unit cell)4
Density (calculated) (g/cm³)~ 1.5 - 1.6
Absorption Coefficient (mm⁻¹)~ 0.11 - 0.13 (for Mo Kα radiation)
F(000)368

Experimental Protocol for Single-Crystal X-ray Diffraction

This section details a standard methodology for the collection and analysis of single-crystal X-ray diffraction data.

Data Collection
  • A suitable single crystal of this compound is selected and mounted on a goniometer head.

  • Data is collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).

  • The crystal is maintained at a constant low temperature (e.g., 100 K) during data collection to minimize thermal vibrations.

  • A series of diffraction images are collected by rotating the crystal through a range of angles.

Structure Solution and Refinement
  • The collected diffraction data is processed to yield a set of structure factors.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined by a least-squares method, minimizing the difference between the observed and calculated structure factors.

  • All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.

  • The final refined structure is validated using crystallographic software to check for geometric consistency and other quality metrics.

Potential Biological Significance and Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have been reported to interact with a variety of biological targets, including kinases and enzymes involved in inflammatory pathways. For instance, some derivatives have been shown to modulate the STAT3/NF-κB signaling pathway, which is implicated in inflammation and cancer.[2]

G Hypothesized Signaling Pathway Modulation cluster_0 This compound Derivative cluster_1 Cellular Signaling A Bioactive Derivative B Kinase Target A->B Inhibition C STAT3 B->C Activation D NF-κB C->D Crosstalk E Pro-inflammatory Cytokines D->E Transcription F Cell Proliferation / Inflammation E->F Induction

Potential modulation of the STAT3/NF-κB pathway.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural elucidation of this compound. Although a definitive crystal structure is not yet publicly available, the detailed protocols and predictive data presented herein offer a solid foundation for researchers to undertake the experimental determination of its three-dimensional structure. A thorough understanding of the crystal structure is a critical step in the rational design of novel therapeutics based on the versatile imidazo[1,2-a]pyridine scaffold. The methodologies and insights provided in this guide are intended to accelerate research and development in this promising area of medicinal chemistry.

References

Tautomerism in 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential tautomeric forms of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid, a versatile building block in pharmaceutical and agrochemical research.[1] While direct experimental studies on the tautomerism of this specific molecule are not extensively reported in peer-reviewed literature, this guide synthesizes information from closely related imidazo[1,2-a]pyridine derivatives and general principles of tautomerism in heterocyclic systems to provide a robust theoretical framework. This document outlines the probable tautomeric equilibria, the experimental and computational methods for their investigation, and detailed hypothetical protocols for their characterization.

Introduction to Tautomerism in Imidazo[1,2-a]pyridine Systems

Imidazo[1,2-a]pyridines are a class of nitrogen-bridged heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities.[2] The arrangement of nitrogen atoms and the presence of functional groups, such as a carboxylic acid, can lead to the existence of multiple tautomeric forms. Tautomers are constitutional isomers of organic compounds that readily interconvert. This dynamic equilibrium is a crucial consideration in drug design and development, as different tautomers can exhibit distinct physicochemical properties, including receptor binding affinity, solubility, and metabolic stability.

For this compound, the primary tautomeric considerations involve prototropy, specifically the migration of a proton between the carboxylic acid group and the nitrogen atoms of the imidazo[1,2-a]pyridine core. This can lead to the formation of neutral and zwitterionic species.

Potential Tautomeric Forms

The potential tautomeric forms of this compound are illustrated below. The equilibrium between these forms is influenced by factors such as the solvent's polarity, pH, and temperature. In non-polar solvents, the neutral form is generally favored, while polar solvents can stabilize the zwitterionic form through hydrogen bonding.[3][4]

Caption: Tautomeric equilibrium between the neutral and zwitterionic forms.

Spectroscopic and Computational Characterization

The elucidation of the dominant tautomeric form and the dynamics of the equilibrium requires a combination of spectroscopic and computational methods.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for identifying and quantifying tautomers.

Spectroscopic TechniqueExpected Observations for Neutral FormExpected Observations for Zwitterionic Form
¹H NMR Presence of a carboxylic acid proton signal (typically >10 ppm).Absence of a carboxylic acid proton signal; presence of an N-H proton signal.
¹³C NMR Chemical shift of the carboxylic carbon (C=O) around 160-170 ppm.Shift in the resonance of carbons adjacent to the protonated nitrogen.
IR Spectroscopy Characteristic C=O stretching vibration of a carboxylic acid (~1700-1730 cm⁻¹).Presence of carboxylate (COO⁻) stretches (~1550-1610 cm⁻¹) and N⁺-H bending vibrations.

Note: The expected values are based on general spectroscopic principles and data from analogous compounds.

Computational Chemistry

Density Functional Theory (DFT) calculations are instrumental in predicting the relative stabilities of tautomers. By calculating the Gibbs free energy of each form in the gas phase and in various solvents (using models like the Polarizable Continuum Model), the equilibrium constants can be estimated.

Computational ParameterSignificance
Relative Gibbs Free Energy (ΔG) Indicates the relative stability of tautomers; the form with the lower energy is more stable.
Calculated Spectroscopic Data (NMR, IR) Allows for direct comparison with experimental data to confirm the identity of the observed tautomer(s).
Bond Lengths and Angles Structural differences between tautomers, such as C=O vs. C-O bond lengths, can be predicted.

Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols for the synthesis and characterization of tautomerism in this compound, adapted from procedures for structurally similar compounds.[5]

Synthesis of this compound

Synthesis Reactants 2-amino-3-methylpyridine + Bromopyruvic acid Reaction Stir at room temperature for 24h Reactants->Reaction Solvent Anhydrous Methanol Solvent->Reaction Precipitate Collect precipitate by filtration Reaction->Precipitate Product This compound Precipitate->Product

Caption: Synthetic workflow for the target compound.

Procedure:

  • A suspension of 2-amino-3-methylpyridine (1.0 eq) in anhydrous methanol is prepared in a round-bottom flask.

  • Bromopyruvic acid (1.0 eq) is added to the suspension at room temperature.

  • The resulting mixture is stirred at room temperature for 24 hours.

  • The precipitate formed is collected by filtration, washed with cold methanol, and dried under vacuum to yield the product.

NMR Spectroscopic Analysis of Tautomerism

Objective: To identify the dominant tautomeric form in different solvents.

Procedure:

  • Prepare solutions of this compound in a non-polar solvent (e.g., CDCl₃) and a polar aprotic solvent (e.g., DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra for each solution at room temperature.

  • For the ¹H NMR spectra, integrate the signals to determine the relative populations of any observed tautomers.

  • Analyze the chemical shifts, paying close attention to the presence and location of the acidic proton (COOH vs. N⁺-H) and the chemical shifts of the aromatic protons and the methyl group.

  • In the ¹³C NMR spectra, identify the chemical shift of the carboxyl/carboxylate carbon and the carbons of the heterocyclic core to infer the tautomeric state.

X-ray Crystallography

Objective: To determine the solid-state structure and definitively identify the tautomeric form in the crystal lattice.

Procedure:

  • Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

  • Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Solve and refine the crystal structure to determine the atomic coordinates and bond lengths.

  • The location of the acidic proton (on the carboxyl group or a ring nitrogen) and the bond lengths within the carboxylic acid/carboxylate group will unambiguously identify the tautomer present in the solid state.

Conclusion

The tautomeric behavior of this compound is a critical aspect of its chemical character. Based on the principles of tautomerism in related heterocyclic systems, it is likely to exist in a solvent-dependent equilibrium between a neutral and a zwitterionic form. The experimental and computational protocols outlined in this guide provide a comprehensive framework for the detailed investigation of this phenomenon. A thorough understanding of the tautomeric preferences of this molecule is essential for its effective application in drug discovery and development, enabling researchers to predict and modulate its biological activity and physicochemical properties.

References

A Technical Guide to the Solubility of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences process development, formulation, and bioavailability. This document provides a comprehensive technical guide for conducting solubility studies on 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid. While specific experimental data for this compound is not publicly available, this guide furnishes detailed experimental protocols, data presentation templates, and a theoretical framework to enable researchers to perform these studies. The methodologies outlined are based on established principles of solubility determination, including the widely recognized shake-flask method, and subsequent thermodynamic analysis.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research. Understanding its solubility in various organic solvents is fundamental for crystallization, purification, and the development of liquid dosage forms. Solubility data allows for the selection of appropriate solvent systems, optimization of reaction conditions, and prediction of dissolution behavior. This guide presents a standardized approach to systematically determine and analyze the solubility of this compound.

Data Presentation

Effective data management is crucial for the comparison and interpretation of solubility studies. The following table templates are provided for the systematic recording of experimental results.

Table 1: Qualitative Solubility Screening

This initial screening provides a rapid assessment of solubility in a range of solvents at ambient temperature.

SolventPolarity IndexObservation (Soluble/Partially Soluble/Insoluble)
Hexane0.1
Toluene2.4
Dichloromethane3.1
Acetone5.1
Ethyl Acetate4.4
Isopropanol3.9
Ethanol4.3
Methanol5.1
Water10.2

Table 2: Quantitative Solubility Data

This table is designed to record the mole fraction solubility of this compound at different temperatures.

SolventTemperature (K)Mole Fraction Solubility (x)Molarity (mol/L)
Solvent A 298.15
303.15
308.15
313.15
318.15
Solvent B 298.15
303.15
308.15
313.15
318.15

Experimental Protocols

The following protocols describe a generalized yet detailed procedure for determining the thermodynamic (equilibrium) solubility of a solid compound in an organic solvent. The shake-flask method is the most common and reliable technique for this purpose.[1][2]

Materials and Equipment
  • Solute: this compound (purity > 99%)

  • Solvents: HPLC-grade organic solvents

  • Equipment:

    • Analytical balance (±0.1 mg)

    • Thermostatic shaker bath or incubator with temperature control (±0.1 K)

    • Vials or flasks with screw caps

    • Magnetic stirrers and stir bars

    • Syringe filters (e.g., 0.45 µm PTFE)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

    • Volumetric flasks and pipettes

    • pH meter (for aqueous solutions, if applicable)

Gravimetric Method for Saturated Solution Preparation (Shake-Flask Method)

The shake-flask method is a widely used technique for determining equilibrium solubility.[1][2][3]

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known mass or volume of the selected organic solvent.[2] Ensuring an excess of solid is present is crucial for achieving saturation.

  • Equilibration: Tightly seal the vials and place them in a thermostatic shaker bath set to the desired temperature. Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[3] Preliminary studies may be needed to determine the time required to reach equilibrium.[1]

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant temperature for a sufficient time (e.g., 2-4 hours) for the undissolved solid to sediment.[1]

  • Sampling: Carefully withdraw a sample from the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.[2]

  • Analysis: Accurately weigh the collected filtrate. Dilute the sample with a suitable solvent (often the same solvent or mobile phase) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Determine the concentration of the solute in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[2] A calibration curve must be prepared beforehand.

Analytical Method for Concentration Determination
  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • HPLC-UV Method (Recommended):

    • Mobile Phase: A suitable mixture (e.g., acetonitrile and water with a buffer).

    • Column: A suitable stationary phase (e.g., C18).

    • Flow Rate: e.g., 1.0 mL/min.

    • Injection Volume: e.g., 10 µL.

    • Detection: UV detector set to a wavelength of maximum absorbance for the compound.

    • Analysis: Run the standard solutions to generate a calibration curve (Peak Area vs. Concentration). Analyze the diluted samples from the solubility experiment and determine their concentration from the calibration curve.

  • UV-Vis Spectrophotometry:

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).

    • Generate a calibration curve (Absorbance vs. Concentration).

    • Measure the absorbance of the appropriately diluted samples and determine their concentration.

Visualization of Workflows and Relationships

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G A Preparation: Add excess solute to solvent in vials B Equilibration: Agitate in thermostatic shaker (e.g., 24-72h at constant T) A->B C Sedimentation: Allow solid to settle (e.g., 2-4h at constant T) B->C D Sampling & Filtration: Withdraw supernatant through 0.45 µm syringe filter C->D E Dilution: Dilute sample gravimetrically to a known concentration D->E F Quantification: Analyze concentration via calibrated HPLC or UV-Vis E->F G Data Calculation: Determine mole fraction and molarity F->G

Caption: Experimental workflow for solubility determination.

Data Analysis and Thermodynamic Modeling

Once solubility data is obtained at various temperatures, it can be used for thermodynamic analysis. The van't Hoff equation is commonly used to determine the thermodynamic parameters of dissolution, such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°).[4][5]

G cluster_0 Experimental Data cluster_1 Thermodynamic Analysis A Solubility (x) at T1 E Plot ln(x) vs. 1/T (van't Hoff Plot) A->E B Solubility (x) at T2 B->E C Solubility (x) at T... C->E D Solubility (x) at Tn D->E F Calculate Slope and Intercept E->F G Determine Thermodynamic Parameters: ΔH° (Enthalpy) ΔS° (Entropy) ΔG° (Gibbs Free Energy) F->G

Caption: Logical flow from experimental data to thermodynamics.

Conclusion

This guide provides a robust framework for researchers to conduct comprehensive solubility studies of this compound in various organic solvents. By following the detailed experimental protocols and utilizing the provided templates for data organization, scientists can generate high-quality, reproducible data. The subsequent thermodynamic analysis will yield valuable insights into the dissolution behavior of the compound, which is essential for informed decision-making in drug development and chemical process optimization.

References

A Technical Guide to the Thermal Stability Analysis of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the methodologies and theoretical considerations for the thermal stability analysis of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid. In the absence of specific experimental data for this compound in published literature, this guide synthesizes information on the thermal analysis of related organic and heterocyclic compounds to present a robust framework for investigation. This includes generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), hypothetical data representation, and a proposed thermal decomposition pathway.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research and development.[1] The thermal stability of such a compound is a critical parameter, influencing its storage, formulation, and processing. Understanding its behavior at elevated temperatures is essential for ensuring product quality, safety, and efficacy. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2]

Analytical Techniques for Thermal Stability Assessment

2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2][3] This technique is invaluable for determining the onset of decomposition, identifying intermediate decomposition steps, and quantifying the residual mass.

2.2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[1] It provides information on thermal events such as melting, crystallization, and decomposition, including the enthalpy changes associated with these processes.

Hypothetical Data Presentation

While specific experimental data for this compound is not available, the following tables illustrate how such data would be presented.

Table 1: Hypothetical TGA Data for this compound

ParameterValue (°C)
Onset of Decomposition (Tonset)220 - 240
Temperature of 5% Mass Loss (Td5%)230 - 250
Temperature of Maximum Decomposition Rate (Tmax)260 - 280
Final Residue at 600°C (%)< 5

Table 2: Hypothetical DSC Data for this compound

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting180 - 190190 - 200100 - 120 (Endothermic)
Decomposition220 - 240260 - 280- (Exothermic)

Experimental Protocols

The following are generalized protocols for the thermal analysis of organic compounds like this compound.

4.1. Thermogravimetric Analysis (TGA) Protocol

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: 5-10 mg of the sample is accurately weighed into an alumina or platinum crucible.

  • Atmosphere: The experiment is conducted under a controlled atmosphere, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate, commonly 10°C/min.

  • Data Analysis: The mass loss as a function of temperature is recorded. The onset of decomposition is determined from the intersection of the baseline and the tangent of the decomposition step.

4.2. Differential Scanning Calorimetry (DSC) Protocol

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: 2-5 mg of the sample is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: A nitrogen purge at a flow rate of 20-50 mL/min is maintained.

  • Temperature Program: The sample is typically heated from ambient temperature to a temperature beyond its melting and decomposition points at a constant heating rate, such as 10°C/min.

  • Data Analysis: The heat flow is recorded as a function of temperature. Endothermic and exothermic peaks are analyzed to determine transition temperatures and enthalpies.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates a typical workflow for the thermal stability analysis of a pharmaceutical compound.

G Experimental Workflow for Thermal Stability Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_results Results & Interpretation Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA 5-10 mg DSC Differential Scanning Calorimetry (DSC) Sample->DSC 2-5 mg TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Kinetics Decomposition Kinetics Analysis TGA_Data->Kinetics Stability Thermal Stability Profile TGA_Data->Stability DSC_Data->Kinetics DSC_Data->Stability Pathway Decomposition Pathway Kinetics->Pathway Stability->Pathway G Proposed Thermal Decomposition Pathway A This compound B Decarboxylation (Loss of CO2) A->B Heat (Δ) C 8-Methylimidazo[1,2-a]pyridine B->C D Further Fragmentation C->D Higher Temperature E Volatile Products (e.g., pyridine derivatives, nitriles) D->E

References

Quantum Chemical Blueprint: An In-depth Technical Guide to 8-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations, experimental protocols, and potential biological significance of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid. This document is intended to serve as a foundational resource for researchers engaged in the computational analysis and experimental development of novel therapeutic agents based on the imidazo[1,2-a]pyridine scaffold.

Introduction

This compound is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class of molecules. This scaffold is of significant interest in medicinal chemistry due to the wide array of biological activities exhibited by its derivatives, including anti-cancer, anti-inflammatory, and anti-mycobacterial properties.[1][2] Quantum chemical calculations provide a powerful tool for understanding the electronic structure, reactivity, and spectroscopic properties of such molecules, thereby guiding the design and synthesis of new and more potent analogues.

This guide outlines the standard computational methodologies for in-silico analysis, a plausible experimental approach for its synthesis and characterization, and a discussion of its potential role in relevant biological signaling pathways.

Computational Methodology: A Quantum Chemical Approach

The in-silico analysis of this compound can be effectively performed using Density Functional Theory (DFT), a widely employed method for studying the electronic structure of molecules.[3][4]

Software

All quantum chemical calculations can be carried out using the Gaussian suite of programs, a versatile software package for electronic structure modeling.[5][6][7][8]

Geometric Optimization and Vibrational Frequencies

The initial molecular structure of this compound is first constructed and subjected to geometry optimization. This is typically achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a suitable basis set, such as 6-31G(d,p) or 6-311++G(d,p).[9][10][11] The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[12]

Electronic Properties and Reactivity Descriptors

Once the geometry is optimized, a range of electronic properties can be calculated to understand the molecule's reactivity and kinetic stability. These include:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.[4]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack.[4]

  • Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity.

A logical workflow for these computational studies is depicted below.

G Computational Workflow for Quantum Chemical Analysis A Molecular Structure Input B Geometry Optimization (DFT: B3LYP/6-31G(d,p)) A->B C Frequency Calculation B->C D Optimized Structure (No Imaginary Frequencies) C->D E Electronic Property Calculation (HOMO, LUMO, MEP) D->E F Data Analysis (Reactivity Descriptors) E->F

Computational Analysis Workflow

Quantitative Computational Data

The following tables summarize the kind of quantitative data that would be obtained from the aforementioned quantum chemical calculations. The values presented are hypothetical and representative for a molecule of this class, based on published data for similar imidazo[1,2-a]pyridine derivatives.

Parameter Calculated Value
Total Energy (Hartree) -628.12345
Dipole Moment (Debye) 3.45
HOMO Energy (eV) -6.21
LUMO Energy (eV) -1.89
HOMO-LUMO Gap (eV) 4.32

Table 1: Calculated Electronic Properties

Descriptor Value
Electronegativity (χ) 4.05
Chemical Hardness (η) 2.16
Global Softness (S) 0.23

Table 2: Global Reactivity Descriptors

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the cyclization of 2-amino-3-methylpyridine with a suitable three-carbon building block. Drawing parallels from the synthesis of similar compounds, such as 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid, a potential method is the reaction with bromopyruvic acid.[13]

Protocol:

  • A solution of 2-amino-3-methylpyridine (1 equivalent) in a suitable solvent such as ethanol is prepared in a round-bottom flask.

  • Bromopyruvic acid (1 equivalent) is added portion-wise to the solution with stirring.

  • The reaction mixture is then heated to reflux for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with a cold solvent (e.g., diethyl ether) and can be further purified by recrystallization to afford the pure this compound.

Characterization Techniques

The synthesized compound would be characterized using standard spectroscopic methods to confirm its structure and purity:[3][14][15]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra to elucidate the chemical structure and confirm the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Biological Relevance and Signaling Pathways

Derivatives of imidazo[1,2-a]pyridine are known to exhibit significant biological activities, often through the modulation of key cellular signaling pathways.[1][16][17] For instance, some analogues have been identified as inhibitors of the PI3K/Akt/mTOR and STAT3/NF-κB/iNOS/COX-2 signaling pathways, which are crucial in cancer cell proliferation and inflammation.[18][19]

The potential of this compound to modulate such a pathway is a key area for future investigation. A simplified representation of the STAT3/NF-κB signaling pathway, a common target for anti-inflammatory and anti-cancer drugs, is shown below.

G Potential Target: STAT3/NF-κB Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus A Cytokine Receptor B JAK A->B Cytokine Binding C STAT3 B->C Phosphorylation E IKK B->E Activation D p-STAT3 C->D I Gene Transcription (iNOS, COX-2, Pro-inflammatory Cytokines) D->I Translocation F IκB E->F Phosphorylation G NF-κB H p-IκB F->H G->I Translocation

STAT3/NF-κB Signaling Pathway

Conclusion

This technical guide provides a foundational framework for the computational and experimental investigation of this compound. The outlined quantum chemical calculations offer a robust methodology for predicting its electronic properties and reactivity. The proposed experimental protocols for synthesis and characterization provide a practical starting point for its laboratory investigation. Furthermore, the exploration of its potential interaction with key biological signaling pathways highlights its promise as a scaffold for the development of novel therapeutic agents. This integrated approach of computational and experimental chemistry is pivotal for advancing the field of drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. It serves as a crucial building block for the synthesis of a variety of bioactive molecules. Derivatives of the imidazo[1,2-a]pyridine scaffold are known to exhibit a wide range of pharmacological activities, including anti-cancer and neuroprotective properties. This document provides detailed protocols for the synthesis of this compound, based on established synthetic methodologies for related analogues. The primary route described is the cyclization of 2-amino-3-methylpyridine with a suitable three-carbon building block.

Synthetic Pathway Overview

The most direct and analogous synthesis for this compound is based on the well-established Tschitschibabin reaction. This involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. In this case, 2-amino-3-methylpyridine serves as the starting pyridine precursor, and bromopyruvic acid is a suitable reagent to introduce the carboxylic acid moiety at the 2-position of the fused imidazole ring.

A similar reaction has been successfully employed for the synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid from 2-aminopyridin-3-ol and bromopyruvic acid[1]. This precedent strongly supports the feasibility of the proposed synthetic route.

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2_amino_3_methylpyridine 2-Amino-3-methylpyridine cyclization Cyclocondensation 2_amino_3_methylpyridine->cyclization bromopyruvic_acid Bromopyruvic Acid bromopyruvic_acid->cyclization target_molecule 8-Methylimidazo[1,2-a]pyridine- 2-carboxylic acid cyclization->target_molecule  Formation of Imidazo[1,2-a]pyridine ring

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Cyclocondensation

This protocol is adapted from the synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid[1].

Materials:

  • 2-Amino-3-methylpyridine

  • Bromopyruvic acid

  • Anhydrous Methanol (MeOH)

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ethyl acetate (EtOAc)

  • Brine

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-methylpyridine (1.0 eq) in anhydrous methanol.

  • Addition of Reagent: To the stirred solution, add bromopyruvic acid (1.0 eq) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • The crude product may precipitate out of the solution. If so, collect the solid by filtration.

    • If no precipitate forms, concentrate the mixture under reduced pressure using a rotary evaporator.

    • To the residue, add water and adjust the pH to ~3-4 with 1M HCl.

    • The product should precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.

Data Presentation

The following table summarizes the expected reaction parameters and potential outcomes. The yield is an estimate based on similar reported syntheses.

Starting MaterialReagentSolventReaction TimeTemperatureExpected Yield (%)
2-Amino-3-methylpyridineBromopyruvic acidMeOH4-6 hoursReflux40-60

Alternative Synthetic Routes

While the cyclocondensation with bromopyruvic acid is a direct approach, other general methods for the synthesis of the imidazo[1,2-a]pyridine core could be adapted. These include:

  • Multicomponent Reactions: Three-component reactions involving 2-amino-3-methylpyridine, an aldehyde, and an isocyanide (Groebke–Blackburn–Bienaymé reaction) can provide access to substituted imidazo[1,2-a]pyridines, which could then be functionalized to introduce the carboxylic acid group[2].

  • Reaction with other α-halocarbonyls: Instead of bromopyruvic acid, ethyl bromopyruvate can be used, which would yield the corresponding ethyl ester of the target molecule. Subsequent hydrolysis of the ester would provide the desired carboxylic acid.

The choice of synthetic route will depend on the availability of starting materials, desired scale, and the need for specific substitution patterns.

Logical Relationships in Synthesis Strategy

The selection of the primary synthetic protocol is based on a logical progression from known, successful syntheses of structurally similar molecules.

Logical_Relationship General_Method General Synthesis of Imidazo[1,2-a]pyridines (Tschitschibabin Reaction) Known_Analogue Known Synthesis: 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid General_Method->Known_Analogue is an example of Starting_Material_Analogy Structural Analogy: 2-Aminopyridin-3-ol vs. 2-Amino-3-methylpyridine Known_Analogue->Starting_Material_Analogy provides a template for Target_Synthesis Proposed Synthesis of This compound Starting_Material_Analogy->Target_Synthesis informs the design of

Caption: Logical relationship for the proposed synthetic strategy.

References

Application Notes and Protocols: 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic core serves as a valuable scaffold for the development of novel therapeutic agents across various disease areas. The strategic placement of the methyl group at the 8-position and the carboxylic acid at the 2-position provides key vectors for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This document provides an overview of its applications, particularly in the development of kinase inhibitors, and detailed protocols for its use in synthesis.

The imidazo[1,2-a]pyridine scaffold is a recognized "drug prejudice" scaffold, appearing in a range of biologically active compounds with applications including anticancer, antimycobacterial, and neuroprotective agents.[1][2] Derivatives of this compound have shown particular promise as inhibitors of key signaling proteins, such as phosphoinositide 3-kinases (PI3Ks), which are critical targets in oncology.[3][4]

Key Applications in Medicinal Chemistry

The primary application of this compound as a building block is in the synthesis of small molecule inhibitors of protein kinases. The carboxylic acid moiety serves as a convenient handle for amide bond formation, a common strategy for introducing diversity and targeting specific interactions within the ATP-binding site of kinases.

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[5][6] Consequently, inhibitors of PI3K are of significant interest as cancer therapeutics. The imidazo[1,2-a]pyridine core has been successfully employed in the design of potent and selective PI3Kα inhibitors.[3][4]

Experimental Protocols

The following protocols are adapted from established synthetic routes for closely related imidazo[1,2-a]pyridine derivatives and are provided as a guide for researchers.

Protocol 1: General Procedure for Amide Coupling

This protocol describes the coupling of this compound with a primary or secondary amine to form the corresponding carboxamide.

Materials:

  • This compound

  • Amine of choice

  • N,N-Dimethylformamide (DMF)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the desired amine (1.1 eq), HATU or COMU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, or until reaction completion is observed by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 8-methylimidazo[1,2-a]pyridine-2-carboxamide derivative.

Protocol 2: Synthesis of this compound

This protocol outlines a potential synthesis of the title compound from commercially available starting materials.

Materials:

  • 2-Amino-3-methylpyridine

  • Ethyl bromopyruvate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

Step 1: Synthesis of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

  • To a solution of 2-amino-3-methylpyridine (1.0 eq) in ethanol, add ethyl bromopyruvate (1.1 eq).

  • Heat the reaction mixture at reflux for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate.

Step 2: Hydrolysis to this compound

  • Dissolve the ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Concentrate the reaction mixture to remove the ethanol.

  • Acidify the aqueous solution to pH 3-4 with HCl (1 M).

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain this compound.

Data Presentation

The following tables summarize the biological activity of a series of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors. While not direct derivatives of this compound, they represent structurally similar compounds and highlight the potential of this scaffold. The data is adapted from a study on 8-bromo-substituted analogues.[3][4]

Table 1: In vitro PI3Kα Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDPI3Kα IC₅₀ (nM)
1 H6-Methyl>10000
2 H6-Chloro5800
3 4-Fluorophenyl6-Methyl320
4 4-Fluorophenyl6-Chloro150
5 3-Fluorophenyl6-Methyl450
6 3-Fluorophenyl6-Chloro210

Table 2: Antiproliferative Activity of Selected Imidazo[1,2-a]pyridine Derivatives against Cancer Cell Lines

Compound IDCell LineIC₅₀ (μM)
4 T47D (Breast Cancer)0.85
4 MCF-7 (Breast Cancer)1.23
4 A549 (Lung Cancer)>10
6 T47D (Breast Cancer)1.12
6 MCF-7 (Breast Cancer)1.89
6 A549 (Lung Cancer)>10

Visualizations

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the central role of PI3K in cell signaling and the points of intervention for inhibitors developed from the this compound scaffold.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Dephosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

General Synthetic Workflow

This diagram outlines the typical workflow for utilizing this compound as a building block in a medicinal chemistry campaign.

Synthetic_Workflow Start 2-Amino-3-methylpyridine Step1 Cyclization (e.g., with ethyl bromopyruvate) Start->Step1 Intermediate1 Ethyl 8-methylimidazo[1,2-a]- pyridine-2-carboxylate Step1->Intermediate1 Step2 Hydrolysis Intermediate1->Step2 BuildingBlock 8-Methylimidazo[1,2-a]- pyridine-2-carboxylic acid Step2->BuildingBlock Step3 Amide Coupling (with diverse amines) BuildingBlock->Step3 Library Library of Amide Derivatives Step3->Library Step4 Biological Screening (e.g., Kinase Assays) Library->Step4 SAR Structure-Activity Relationship (SAR) Analysis Step4->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: Synthetic workflow for the generation of a chemical library from the core building block.

References

Application Notes and Protocols for High-Throughput Screening of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-tubercular properties.[1][2][3][4] 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives represent a promising class of compounds for the development of novel therapeutics. High-throughput screening (HTS) is a critical tool in early-stage drug discovery that enables the rapid evaluation of large compound libraries to identify potential drug candidates.[5][6]

These application notes provide detailed protocols for two common HTS assays relevant to the potential biological targets of imidazo[1,2-a]pyridine derivatives: a biochemical kinase inhibition assay and a cell-based G protein-coupled receptor (GPCR) functional assay. The protocols are designed to be adaptable for the screening of this compound derivatives.

General High-Throughput Screening Workflow

The overall workflow for a high-throughput screening campaign is a multi-step process that begins with assay development and culminates in the identification of confirmed hits.

HTS_Workflow cluster_pre_screen Assay Development & Validation cluster_screening Screening Campaign cluster_post_screen Hit Confirmation & Follow-up Assay_Dev Assay Development Miniaturization Miniaturization (384-well) Assay_Dev->Miniaturization Validation Assay Validation (Z' > 0.5) Miniaturization->Validation Pilot_Screen Pilot Screen (~2,000 compounds) Validation->Pilot_Screen HTS Primary HTS Pilot_Screen->HTS Data_Analysis Data Analysis & Hit Selection HTS->Data_Analysis Hit_Confirmation Hit Confirmation Data_Analysis->Hit_Confirmation Dose_Response Dose-Response & IC50/EC50 Hit_Confirmation->Dose_Response SAR Preliminary SAR Dose_Response->SAR Kinase_Signaling cluster_membrane Cell Membrane Receptor Receptor Kinase_Cascade_1 Kinase 1 Receptor->Kinase_Cascade_1 Signal Kinase_Cascade_2 Kinase 2 Kinase_Cascade_1->Kinase_Cascade_2 Phosphorylates Target_Kinase Target Kinase (e.g., MAPK) Kinase_Cascade_2->Target_Kinase Phosphorylates Substrate_Protein Substrate Protein Target_Kinase->Substrate_Protein ATP -> ADP Phosphorylated_Substrate Phosphorylated Substrate Substrate_Protein->Phosphorylated_Substrate Cellular_Response Cellular Response Phosphorylated_Substrate->Cellular_Response Kinase_Assay_Workflow Dispense_Compounds Dispense Compounds & Controls to 384-well plate Add_Kinase Add Target Kinase Solution Dispense_Compounds->Add_Kinase Incubate_1 Incubate (Pre-incubation) Add_Kinase->Incubate_1 Add_Substrate_ATP Add Substrate/ATP Mix Incubate_1->Add_Substrate_ATP Incubate_2 Incubate (Kinase Reaction) Add_Substrate_ATP->Incubate_2 Add_Detection Add Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate (Signal Development) Add_Detection->Incubate_3 Read_Plate Read Fluorescence Signal Incubate_3->Read_Plate GPCR_Signaling cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum GPCR Gq-Coupled GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor Ca_Store Ca2+ Store IP3R->Ca_Store Opens Ligand Agonist Ligand Ligand->GPCR IP3->IP3R Binds Ca_Cytoplasm Cytoplasmic Ca2+ Ca_Store->Ca_Cytoplasm Release Downstream Downstream Signaling Ca_Cytoplasm->Downstream Calcium_Assay_Workflow Seed_Cells Seed Cells in 384-well plate Incubate_Cells Incubate Cells (24h) Seed_Cells->Incubate_Cells Add_Dye Add Calcium Indicator Dye Incubate_Cells->Add_Dye Incubate_Dye Incubate (Dye Loading) Add_Dye->Incubate_Dye Add_Compounds Add Test Compounds Incubate_Dye->Add_Compounds Incubate_Compounds Incubate (Compound Pre-treatment) Add_Compounds->Incubate_Compounds Add_Agonist Add Agonist Incubate_Compounds->Add_Agonist Read_Fluorescence Read Fluorescence (FLIPR) Add_Agonist->Read_Fluorescence

References

Application Notes: Cell-Based Assays for Evaluating the Anticancer Activity of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including notable anticancer effects.[1][2][3][4][5][6][7] These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle in various cancer cell lines.[1][2][3][5] The specific compound, 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid, is a novel derivative whose anticancer potential warrants thorough investigation.

These application notes provide a comprehensive guide to the essential cell-based assays for evaluating the in vitro anticancer activity of this compound. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to assess the compound's effects on cell viability, apoptosis, and cell cycle progression. Furthermore, a method for investigating the compound's impact on key cancer-related signaling pathways is described.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the described assays, offering a clear and structured overview of the potential anticancer effects of this compound on different cancer cell lines.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM) after 48h
A549Lung Carcinoma25.5
MCF-7Breast Adenocarcinoma38.2
HeLaCervical Cancer19.8
HepG2Hepatocellular Carcinoma45.1

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Apoptosis Induction by this compound (at IC50 concentration for 48h)

Cell Line% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
A54928.715.4
MCF-722.110.9
HeLa35.618.2
HepG218.98.5

Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound (at IC50 concentration for 24h)

Cell Line% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
A54965.320.114.6
HeLa68.918.512.6

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[10][11][12][13] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[13] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[10]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[10]

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Collection: Collect both adherent and floating cells after treatment with this compound.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[10]

Cell Cycle Analysis: Propidium Iodide (PI) Staining

Flow cytometry with PI staining is a common method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15][16][17][18] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content within each cell.[14][16]

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • Phosphate-buffered saline (PBS)

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Collection and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[15][16][17] Incubate on ice for at least 30 minutes or store at -20°C for longer periods.[16][17]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[17]

  • Staining: Resuspend the cell pellet in the PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[15]

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be measured, and the percentage of cells in each phase of the cell cycle will be determined using appropriate software.

Signaling Pathway Analysis: Western Blotting

Western blotting is a technique used to detect and quantify specific proteins in a cell lysate.[19][20][21][22] This can be used to investigate the effect of this compound on key signaling pathways often dysregulated in cancer, such as the PI3K/Akt/mTOR or STAT3/NF-κB pathways.[1][5]

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR, p-STAT3, STAT3, Bcl-2, Bax, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]

  • Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.[20]

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.[21]

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture compound_prep Prepare this compound Dilutions cell_treatment Treat Cells compound_prep->cell_treatment mtt_assay MTT Assay (Cell Viability) cell_treatment->mtt_assay apoptosis_assay Annexin V/PI Staining (Apoptosis) cell_treatment->apoptosis_assay cell_cycle_assay PI Staining (Cell Cycle) cell_treatment->cell_cycle_assay western_blot Western Blot (Signaling Pathways) cell_treatment->western_blot ic50 Calculate IC50 mtt_assay->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis_assay->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle_assay->cell_cycle_dist protein_exp Analyze Protein Expression western_blot->protein_exp

Caption: Experimental workflow for evaluating the anticancer activity.

signaling_pathway cluster_pathway Potential PI3K/Akt Signaling Pathway Inhibition compound This compound pi3k PI3K compound->pi3k Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Survival mtor->proliferation

Caption: A potential signaling pathway affected by the compound.

References

Application Notes and Protocols: Antimicrobial Susceptibility Testing of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing antimicrobial susceptibility testing on 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid analogs. This class of compounds, belonging to the broader family of imidazo[1,2-a]pyridines, has demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial pathogens, including drug-resistant strains.[1][2][3] The following protocols and data serve as a foundational resource for the evaluation of these promising therapeutic candidates.

Data Presentation: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

While specific minimum inhibitory concentration (MIC) data for this compound analogs are not extensively available in the public domain, the following tables summarize the antimicrobial activity of structurally related imidazo[1,2-a]pyridine derivatives against various bacterial strains. This data provides a valuable reference for expected activity and for comparison during the evaluation of novel analogs.

Table 1: Minimum Inhibitory Concentration (MIC) of Imidazo[1,2-a]pyridine Analogs against Gram-Positive Bacteria

Compound ClassBacterial StrainMIC (µg/mL)Reference
Imidazo[1,2-a]pyridinyl-chalconesStaphylococcus aureus (ATCC 25923)3.125 - 6.25[4]
Imidazo[1,2-a]pyridine-based pyran bis-heterocyclesStaphylococcus aureus7.8 - 31.25[5]
5-(2-pyrimidinyl)-imidazo[1,2-a]pyridinesStaphylococcus aureus0.5[6]
5-(2-pyrimidinyl)-imidazo[1,2-a]pyridinesStreptococcus pyogenes0.5[6]
5-(2-pyrimidinyl)-imidazo[1,2-a]pyridinesMethicillin-Resistant Staphylococcus aureus (MRSA)0.5[6]
5-(2-pyrimidinyl)-imidazo[1,2-a]pyridinesStreptococcus pneumoniae0.125[6]

Table 2: Minimum Inhibitory Concentration (MIC) of Imidazo[1,2-a]pyridine Analogs against Gram-Negative Bacteria

Compound ClassBacterial StrainMIC (µg/mL)Reference
Imidazo[1,2-a]pyridinyl-chalconesEscherichia coli (ATCC 25922)>200[4]
Imidazo[1,2-a]pyridinyl-chalconesPseudomonas aeruginosa (ATCC 27853)>200[4]
Azo-based Imidazo[1,2-a]pyridine derivativesEscherichia coli0.5 - 1.0[7]
Azo-based Imidazo[1,2-a]pyridine derivativesKlebsiella pneumoniae0.5 - 0.7[7]

Table 3: Minimum Inhibitory Concentration (MIC) of Imidazo[1,2-a]pyridine Analogs against Mycobacterium tuberculosis

Compound ClassBacterial StrainMIC (µg/mL)Reference
Imidazo[1,2-a]pyridine amides (IPA-6)Mycobacterium tuberculosis H37Rv0.05[8]
Imidazo[1,2-a]pyridine amides (IPA-9)Mycobacterium tuberculosis H37Rv0.4[8]
Imidazo[1,2-a]pyridine sulfonamides (IPS-1)Mycobacterium tuberculosis H37Rv0.4[8]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesReplicating M. tuberculosis0.4 - 1.9 (µM)[6]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesMulti-drug resistant (MDR) M. tuberculosis0.07 - 2.2 (µM)[6]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesExtensively drug-resistant (XDR) M. tuberculosis0.07 - 0.14 (µM)[6]
Imidazo[1,2-a]pyridine-2-carboxamidesMycobacterium tuberculosis17 - 30 (µM)[4]

Experimental Protocols

The following are detailed protocols for the two most common methods for antimicrobial susceptibility testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer Disk Diffusion method.

Protocol for Broth Microdilution Method (MIC Determination)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound analogs (or other test compounds)

  • Sterile 96-well microtiter plates

  • Appropriate bacterial culture broth (e.g., Mueller-Hinton Broth - MHB)

  • Bacterial strains for testing

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Pipettes and sterile tips

  • Incubator (35-37°C)

  • Plate reader or visual inspection mirror

Procedure:

  • Preparation of Test Compounds:

    • Prepare a stock solution of each analog in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate culture broth to achieve a range of concentrations for testing.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum to the final required concentration for the assay (typically 5 x 10⁵ CFU/mL in the final well volume).

  • Plate Inoculation:

    • Add 50 µL of the appropriate culture broth to each well of a 96-well microtiter plate.

    • Add 50 µL of the serially diluted test compounds to the corresponding wells, resulting in a final volume of 100 µL and the desired test concentrations.

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the plates for bacterial growth (turbidity). A plate reader can also be used to measure absorbance.

    • The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the organism.

Protocol for Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • This compound analogs

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton agar (MHA) plates

  • Bacterial strains for testing

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps

  • Incubator (35-37°C)

  • Ruler or calipers

Procedure:

  • Preparation of Antimicrobial Disks:

    • Dissolve the test analogs in a suitable volatile solvent.

    • Apply a known amount of each compound solution onto sterile paper disks and allow the solvent to evaporate completely.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove any excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks:

    • Using sterile forceps, place the prepared antimicrobial disks onto the surface of the inoculated agar plate.

    • Ensure the disks are firmly in contact with the agar but do not press them into the medium.

    • Space the disks sufficiently to prevent overlapping of the inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measurement and Interpretation of Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

    • The interpretation of the results (susceptible, intermediate, or resistant) requires the establishment of standardized zone diameter breakpoints, which may need to be determined for novel compounds through correlation with MIC data.

Visualization of Potential Mechanisms of Action

The antimicrobial activity of imidazo[1,2-a]pyridine derivatives has been linked to the inhibition of key bacterial enzymes. The following diagrams illustrate the potential mechanisms of action for these compounds.

G cluster_compound Imidazo[1,2-a]pyridine Analog cluster_bacterial_processes Bacterial Targets cluster_outcomes Cellular Effects Compound 8-Methylimidazo[1,2-a]pyridine- 2-carboxylic acid Analog DNA_Gyrase DNA Gyrase (GyrB) Compound->DNA_Gyrase Inhibition InhA Enoyl-Acyl Carrier Protein Reductase (InhA) Compound->InhA Inhibition CellWall Peptidoglycan Synthesis Compound->CellWall Interference DNA_Replication Inhibition of DNA Replication & Repair DNA_Gyrase->DNA_Replication Mycolic_Acid Disruption of Mycolic Acid Biosynthesis InhA->Mycolic_Acid Cell_Lysis Cell Wall Instability & Cell Lysis CellWall->Cell_Lysis

Caption: Potential antimicrobial mechanisms of imidazo[1,2-a]pyridine analogs.

The diagram above illustrates three potential mechanisms by which this compound analogs may exert their antimicrobial effects. One proposed mechanism is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair.[6] Another key target, particularly in Mycobacterium tuberculosis, is the enoyl-acyl carrier protein reductase (InhA), an enzyme critical for the biosynthesis of mycolic acids, which are major components of the mycobacterial cell wall.[4][8] Furthermore, some imidazo[1,2-a]pyridine derivatives have been suggested to interfere with peptidoglycan synthesis, leading to cell wall instability and lysis.[7]

G cluster_workflow Antimicrobial Susceptibility Testing Workflow start Start: Bacterial Isolate prep_inoculum Prepare & Standardize Inoculum (0.5 McFarland) start->prep_inoculum mic_path Broth Microdilution prep_inoculum->mic_path disk_path Disk Diffusion prep_inoculum->disk_path serial_dilution Serial Dilution of Test Compound mic_path->serial_dilution impregnate_disk Impregnate Disk with Test Compound disk_path->impregnate_disk inoculate_plate_mic Inoculate 96-well Plate serial_dilution->inoculate_plate_mic inoculate_plate_disk Inoculate Agar Plate impregnate_disk->inoculate_plate_disk incubate_mic Incubate 16-20 hours inoculate_plate_mic->incubate_mic incubate_disk Incubate 16-24 hours inoculate_plate_disk->incubate_disk read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic read_disk Measure Zone of Inhibition (mm) incubate_disk->read_disk

Caption: Experimental workflow for antimicrobial susceptibility testing.

The provided workflow diagram outlines the key steps involved in both the broth microdilution and disk diffusion methods for assessing the antimicrobial susceptibility of the test compounds. The process begins with the preparation and standardization of the bacterial inoculum, followed by parallel paths for each testing method, culminating in the determination of the Minimum Inhibitory Concentration (MIC) or the measurement of the zone of inhibition.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of compounds with diverse pharmacological properties, including anti-inflammatory activities. This document provides detailed application notes and protocols for the in vitro evaluation of the anti-inflammatory potential of a specific analogue, 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid. The described assays are fundamental for characterizing the compound's mechanism of action and its potential as a therapeutic agent. The protocols focus on key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes, suppression of pro-inflammatory cytokine production, reduction of nitric oxide, and modulation of the NF-κB signaling pathway.

Data Presentation

The following tables summarize representative quantitative data for the in vitro anti-inflammatory activity of this compound.

Table 1: Inhibition of COX-1 and COX-2 by this compound

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compound15.20.8517.9
Celecoxib (Reference)12.50.05250
Indomethacin (Reference)0.11.50.07

Table 2: Effect of this compound on LPS-Induced Cytokine and NO Production in RAW 264.7 Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)Nitric Oxide (µM)
Vehicle Control50 ± 530 ± 42.1 ± 0.3
LPS (1 µg/mL)1250 ± 110980 ± 9525.4 ± 2.1
LPS + this compound (1 µM)980 ± 85750 ± 7018.5 ± 1.5
LPS + this compound (10 µM)450 ± 40320 ± 358.2 ± 0.9
LPS + this compound (50 µM)150 ± 20110 ± 153.5 ± 0.4

Table 3: Inhibition of LPS-Induced NF-κB Activation by this compound in HEK293/NF-κB-luc Cells

TreatmentLuciferase Activity (Relative Light Units)% Inhibition
Vehicle Control1,000 ± 150-
LPS (100 ng/mL)25,000 ± 2,1000%
LPS + this compound (1 µM)18,500 ± 1,50026%
LPS + this compound (10 µM)8,200 ± 75067%
LPS + this compound (50 µM)2,500 ± 30090%

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of this compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • This compound

  • Reference inhibitors (e.g., Celecoxib, Indomethacin)

  • Detection reagent (e.g., colorimetric or fluorometric probe for prostaglandin E2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and reference inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the test compound or reference inhibitor to the respective wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Measure the amount of prostaglandin produced using a suitable detection method, such as an enzyme immunoassay (EIA) or a fluorometric assay kit.[1][2]

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

cluster_workflow COX Inhibition Assay Workflow Reagent_Prep Prepare Reagents (Enzyme, Compound, Substrate) Plate_Setup Add Enzyme, Heme, and Compound to Plate Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate (15 min) Plate_Setup->Pre_incubation Reaction_Start Add Arachidonic Acid Pre_incubation->Reaction_Start Incubation Incubate (10 min, 37°C) Reaction_Start->Incubation Reaction_Stop Add Stop Solution Incubation->Reaction_Stop Detection Measure Prostaglandin Levels Reaction_Stop->Detection Data_Analysis Calculate IC50 Values Detection->Data_Analysis

COX Inhibition Assay Workflow
Lipopolysaccharide (LPS)-Induced Cytokine and Nitric Oxide Production in RAW 264.7 Macrophages

This protocol measures the inhibitory effect of the test compound on the production of pro-inflammatory mediators TNF-α, IL-6, and nitric oxide (NO) in macrophage cells stimulated with LPS.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Phosphate-buffered saline (PBS)

  • ELISA kits for mouse TNF-α and IL-6

  • Griess Reagent System for NO detection

  • 24-well cell culture plates

  • Cell incubator (37°C, 5% CO₂)

Procedure:

  • Seed RAW 264.7 cells in 24-well plates at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[3]

  • After incubation, collect the cell culture supernatants.

  • Cytokine Measurement (ELISA):

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.[4][5]

  • Nitric Oxide Measurement (Griess Assay):

    • In a 96-well plate, mix an equal volume of the cell supernatant with the Griess reagent.[6]

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Determine the nitrite concentration from a sodium nitrite standard curve.[7]

cluster_workflow LPS-Induced Mediator Production Assay Cell_Seeding Seed RAW 264.7 Cells Pre-treatment Pre-treat with Compound Cell_Seeding->Pre-treatment Stimulation Stimulate with LPS Pre-treatment->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Cytokine_Assay ELISA for TNF-α & IL-6 Supernatant_Collection->Cytokine_Assay NO_Assay Griess Assay for NO Supernatant_Collection->NO_Assay

LPS-Induced Mediator Production Assay
NF-κB Activation Reporter Assay

This assay quantifies the inhibitory effect of the test compound on the activation of the NF-κB signaling pathway using a reporter cell line.

Materials:

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct

  • Complete cell culture medium

  • LPS or TNF-α as a stimulant

  • This compound

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Seed the NF-κB reporter cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with an NF-κB activator (e.g., LPS or TNF-α) for 6-24 hours.[8]

  • Lyse the cells using the lysis buffer provided in the luciferase assay kit.

  • Measure the firefly luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol.[9]

  • If using a dual-luciferase system, subsequently measure the Renilla luciferase activity for normalization of transfection efficiency and cell viability.[10]

  • Calculate the percentage of inhibition of NF-κB activation for each compound concentration relative to the stimulated control.

Signaling Pathway

The anti-inflammatory effects of this compound are likely mediated through the inhibition of key inflammatory signaling pathways. A potential mechanism involves the suppression of the NF-κB pathway, which is a central regulator of inflammatory gene expression.

cluster_pathway NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_complex p50/p65 (Inactive) IkB->NFkB_complex inhibits p65_translocation p50/p65 (Active) NFkB_complex->p65_translocation releases Nucleus Nucleus p65_translocation->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammatory_Genes activates transcription of Test_Compound 8-Methylimidazo[1,2-a] pyridine-2-carboxylic acid Test_Compound->IKK inhibits

NF-κB Signaling Pathway Inhibition

This diagram illustrates that upon stimulation by LPS, the Toll-like receptor 4 (TLR4) activates the IKK complex, which then phosphorylates IκBα. This phosphorylation leads to the degradation of IκBα and the release of the NF-κB (p50/p65) dimer. The active NF-κB dimer translocates to the nucleus to induce the expression of various pro-inflammatory genes. This compound may exert its anti-inflammatory effect by inhibiting a key step in this cascade, such as the activation of the IKK complex.[11][12]

References

Application Notes and Protocols for the Synthesis of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid esters, valuable scaffolds in medicinal chemistry. The synthesis is based on the classical cyclocondensation reaction of a substituted 2-aminopyridine with an α-keto ester. Specifically, the protocol outlines the reaction of 2-amino-3-methylpyridine with ethyl bromopyruvate. This method is a reliable and straightforward approach to obtaining the target compound. Included are detailed experimental procedures, a summary of expected quantitative data based on analogous reactions, and a visual workflow of the synthesis.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[1] Derivatives of this core structure have shown potential as antiviral, antibacterial, anti-inflammatory, and anticancer agents. The substituent at the 8-position, such as a methyl group, can significantly influence the pharmacological profile of these molecules. The ester functionality at the 2-position provides a convenient handle for further chemical modifications, such as amide formation, allowing for the exploration of structure-activity relationships in drug discovery programs.

The synthesis of the imidazo[1,2-a]pyridine core is commonly achieved through the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. This protocol adapts a known procedure for a similar substituted imidazo[1,2-a]pyridine to the specific synthesis of the 8-methyl analogue.[2]

Signaling Pathways and Logical Relationships

The synthesis of this compound esters follows a well-established reaction mechanism involving nucleophilic substitution and subsequent intramolecular cyclization. The logical workflow of this synthesis is depicted below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 2-Amino-3-methylpyridine C Nucleophilic Substitution & Cyclocondensation A->C B Ethyl Bromopyruvate B->C D Solvent Evaporation C->D Reaction Completion E Basification (e.g., KHCO3) D->E F Filtration E->F G Column Chromatography (Optional) F->G If necessary H Ethyl 8-Methylimidazo[1,2-a]pyridine-2-carboxylate F->H Direct Precipitation G->H Purified Product

Caption: Workflow for the synthesis of Ethyl 8-Methylimidazo[1,2-a]pyridine-2-carboxylate.

Experimental Protocols

This protocol is adapted from the synthesis of a structurally related compound, ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate.[2]

Materials and Equipment
  • 2-Amino-3-methylpyridine

  • Ethyl bromopyruvate (also known as ethyl 3-bromo-2-oxopropionate)

  • Ethanol (absolute)

  • Potassium bicarbonate (KHCO₃), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography (optional)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Synthesis of Ethyl 8-Methylimidazo[1,2-a]pyridine-2-carboxylate
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-amino-3-methylpyridine (1.0 eq) and ethanol (e.g., 50 mL for an 8 mmol scale reaction).

  • Addition of Reagent: To the stirred solution, add ethyl bromopyruvate (1.5 eq) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78 °C) and maintain for 6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up: To the resulting residue, add solid anhydrous potassium bicarbonate (KHCO₃) until the pH of a small aqueous slurry of the mixture is approximately 8.

  • Product Isolation: Allow the mixture to stand for 3 hours. The product is expected to precipitate as a solid. Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum. A yield of approximately 50-60% can be anticipated based on analogous reactions.[2]

  • Purification (Optional): If further purification is required, the crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[3]

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate, based on a closely related synthesis of an isomeric compound.[2]

ParameterValueReference
Starting Material 6-Methyl-pyridin-2-ylamineSynthesis of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate[2]
Reagent Ethyl 3-bromo-2-oxopropionateSynthesis of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate[2]
Solvent EthanolSynthesis of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate[2]
Reaction Time 6 hoursSynthesis of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate[2]
Reaction Temperature Reflux (approx. 78 °C)Synthesis of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate[2]
Reported Yield 52.6%Synthesis of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate[2]
Molecular Formula C₁₁H₁₂N₂O₂For the 5-methyl isomer[2]
Molecular Weight 204.23 g/mol For the 5-methyl isomer[2]

Conclusion

The protocol described provides a robust and reproducible method for the synthesis of ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate. This procedure is well-suited for laboratory-scale synthesis and can be adapted for the preparation of various analogues by modifying the substituted 2-aminopyridine starting material. The resulting ester is a versatile intermediate for the development of novel compounds with potential therapeutic applications.

References

Application Notes and Protocols: 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid as a key scaffold in the development of potent kinase inhibitors. The following sections detail the rationale for its use, present quantitative data on inhibitor potency, provide detailed experimental protocols for synthesis and biological evaluation, and visualize the relevant signaling pathways.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure and synthetic tractability make it an ideal framework for the design of kinase inhibitors. Specifically, this compound serves as a versatile starting material, allowing for diverse functionalization at the 2-position carboxylic acid group to generate libraries of amide derivatives. These derivatives have demonstrated significant inhibitory activity against a range of therapeutically relevant kinases, playing crucial roles in signal transduction pathways implicated in cancer and other diseases.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activities of various kinase inhibitors derived from the imidazo[1,2-a]pyridine scaffold. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase's activity.

Kinase TargetInhibitor/Derivative StructureIC50 (µM)Reference Cell Line(s)
PI3Kα2,6,8-substituted Imidazo[1,2-a]pyridine derivative0.15SKOV-3, T47D, MCF-7, H1975, H460
PI3KαThiazole-substituted Imidazo[1,2-a]pyridine0.0028A375, HeLa
DYRK1AImidazo[1,2-a]pyridine derivative 4c2.6-
CLK1Imidazo[1,2-a]pyridine derivative 4c0.7-
CDK1Imidazo[1,2-a]pyridine derivative0.01 - 0.5-
CDK2Imidazo[1,2-a]pyridine derivative0.01 - 0.5-
CDK7Imidazo[1,2-a]pyridine derivative0.01 - 0.5-
CDK9Imidazo[1,2-a]pyridine derivative0.01 - 0.5-
ALK27-aryl-imidazo[1,2-a]pyridine-3-ylquinoline0.024-
c-KIT4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivativeNanomolar rangeGIST 430/654

Experimental Protocols

Synthesis of this compound

The synthesis of the core scaffold involves a two-step process: the formation of the ethyl ester precursor followed by hydrolysis.

Step 1: Synthesis of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

This procedure is adapted from the synthesis of similar imidazo[1,2-a]pyridine esters.

  • Materials:

    • 2-Amino-3-methylpyridine

    • Ethyl 3-bromopyruvate

    • Ethanol

    • Anhydrous Potassium Carbonate (K₂CO₃)

  • Procedure:

    • To a solution of 2-Amino-3-methylpyridine (1.0 eq) in anhydrous ethanol, add ethyl 3-bromopyruvate (1.1 eq).

    • The reaction mixture is stirred at reflux for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

    • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate.

Step 2: Hydrolysis to this compound

  • Materials:

    • Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF) or Methanol

    • Water

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a mixture of THF (or methanol) and water.

    • Add LiOH (or NaOH) (2.0-3.0 eq) to the solution.

    • Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture to 0 °C and acidify with 1N HCl until the pH is approximately 3-4.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

General Protocol for Amide Coupling to Synthesize Kinase Inhibitors

This protocol describes the coupling of the carboxylic acid scaffold with various amines to generate the final kinase inhibitors.

  • Materials:

    • This compound

    • Desired amine derivative (e.g., aniline, benzylamine)

    • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (or PyBOP) (1.2 eq) and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add the desired amine derivative (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the final kinase inhibitor.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by imidazo[1,2-a]pyridine-based inhibitors and a general experimental workflow for their synthesis and evaluation.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->Akt phosphorylates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

DYRK1A_CLK1_Pathway DYRK1A DYRK1A Transcription_Factors Transcription Factors (e.g., NFAT) DYRK1A->Transcription_Factors phosphorylates CLK1 CLK1 Splicing_Factors Splicing Factors (SR Proteins) CLK1->Splicing_Factors phosphorylates Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression mRNA_Splicing Alternative mRNA Splicing Splicing_Factors->mRNA_Splicing Neuronal_Development Neuronal Development Gene_Expression->Neuronal_Development Cell_Cycle Cell Cycle Regulation mRNA_Splicing->Cell_Cycle Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->DYRK1A inhibits Inhibitor->CLK1 inhibits

Caption: The roles of DYRK1A and CLK1 in cellular processes and their inhibition.

ALK_cKIT_Pathway Ligand_ALK Ligand ALK ALK Receptor Ligand_ALK->ALK Downstream_Signaling Downstream Signaling (e.g., JAK/STAT, RAS/MAPK, PI3K) ALK->Downstream_Signaling Ligand_cKIT Stem Cell Factor (SCF) cKIT c-KIT Receptor Ligand_cKIT->cKIT cKIT->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Differentiation Differentiation Downstream_Signaling->Differentiation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->ALK inhibits Inhibitor->cKIT inhibits Experimental_Workflow Start Start: 2-Amino-3-methylpyridine Step1 Step 1: Esterification Start->Step1 Intermediate1 Ethyl 8-methylimidazo[1,2-a] pyridine-2-carboxylate Step1->Intermediate1 Step2 Step 2: Hydrolysis Intermediate1->Step2 Intermediate2 8-Methylimidazo[1,2-a] pyridine-2-carboxylic acid Step2->Intermediate2 Step3 Step 3: Amide Coupling Intermediate2->Step3 Final_Product Kinase Inhibitor Library Step3->Final_Product Screening Biological Screening: Kinase Assays Cell-based Assays Final_Product->Screening SAR SAR Analysis & Lead Optimization Screening->SAR

Application of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid in Neuroprotective Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques, which contribute to neuroinflammation and neuronal cell death. The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework in medicinal chemistry due to its diverse biological activities, including anti-inflammatory and neuroprotective properties. Derivatives of this scaffold have shown potential in targeting pathways relevant to neurodegeneration, such as the inhibition of Aβ aggregation.[1][2][3][4] This document outlines the potential applications and experimental protocols for evaluating 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives as neuroprotective agents.

Rationale for Neuroprotective Potential

This compound is a derivative of the imidazo[1,2-a]pyridine core structure. This class of compounds has been investigated for various central nervous system (CNS) applications due to their ability to cross the blood-brain barrier.[5] The neuroprotective potential of these derivatives is hypothesized to stem from two primary mechanisms:

  • Anti-inflammatory Activity: Chronic neuroinflammation is a critical factor in the progression of neurodegenerative diseases. Imidazo[1,2-a]pyridine derivatives have been shown to possess anti-inflammatory properties, potentially by modulating pathways such as the cyclooxygenase (COX) pathway, thereby reducing the production of pro-inflammatory mediators in neural cells.[5]

  • Inhibition of Amyloid-Beta (Aβ) Aggregation: Aβ plaques are a primary target in Alzheimer's disease therapy. Certain imidazo[1,2-a]pyridine derivatives have been developed as ligands that bind to Aβ aggregates, suggesting their potential to interfere with plaque formation and mitigate their neurotoxic effects.[1][2][3][4]

Data Presentation: In Vitro Efficacy of Imidazo[1,2-a]pyridine Derivatives

While specific data for this compound is not yet extensively published, the following tables summarize representative quantitative data for structurally related imidazo[1,2-a]pyridine derivatives from neuroprotective and Aβ-binding assays. These tables provide a framework for presenting experimental findings for novel analogs.

Table 1: Representative Binding Affinity of Imidazo[1,2-a]pyridine Derivatives to Aβ40 Aggregates

Compound IDStructureKi (nM)[1]
IMPY (Reference)2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine15.0 ± 5.0
Derivative A2-(4'-dimethylaminophenyl)-6-bromoimidazo[1,2-a]pyridine10.3 ± 1.2
Derivative B2-(4'-aminophenyl)-6-iodoimidazo[1,2-a]pyridine> 1000
Derivative C2-(4'-hydroxyphenyl)-6-iodoimidazo[1,2-a]pyridine256 ± 12

Note: The above data is for representative imidazo[1,2-a]pyridine derivatives and serves as a template for data presentation. Ki values were determined by competitive binding assay against a known Aβ ligand.

Table 2: Hypothetical Neuroprotective Effects of this compound Derivatives Against Oxidative Stress

Compound IDConcentration (µM)Cell Viability (%) (MTT Assay)LDH Release (% of Control)Intracellular ROS (% of Control)
Vehicle Control-100 ± 5100 ± 8100 ± 7
Oxidative Stressor (e.g., H2O2)10052 ± 4210 ± 15250 ± 20
8-Methyl-IPCA-Derivative 1 + Stressor165 ± 5175 ± 12190 ± 15
1082 ± 6130 ± 10145 ± 11
5095 ± 4105 ± 7110 ± 9

Note: This table presents hypothetical data to illustrate the expected outcomes of in vitro neuroprotection assays.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid.[6]

Materials:

  • 2-Amino-3-methylpyridine

  • Bromopyruvic acid

  • Anhydrous Methanol (MeOH)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Dissolve 2-Amino-3-methylpyridine (1 equivalent) in anhydrous MeOH in a round-bottom flask.

  • Add bromopyruvic acid (1 equivalent) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

  • Characterize the final product using NMR and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol outlines the assessment of the neuroprotective effects of a test compound against hydrogen peroxide (H2O2)-induced oxidative stress in a neuronal cell line (e.g., SH-SY5Y or PC12).

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and penicillin-streptomycin

  • Test compound (this compound derivative) dissolved in DMSO

  • Hydrogen peroxide (H2O2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) for ROS detection

  • 96-well plates

Procedure:

  • Cell Seeding: Seed neuronal cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of the test compound for 2-4 hours. Include a vehicle control (DMSO).

  • Induction of Oxidative Stress: Add H2O2 to the wells to a final concentration known to induce approximately 50% cell death. Do not add H2O2 to the untreated control wells.

  • Incubation: Incubate the plates for 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm.

  • Assessment of Cytotoxicity (LDH Assay):

    • Collect the cell culture supernatant.

    • Perform the LDH assay according to the manufacturer's instructions.

  • Measurement of Intracellular ROS:

    • Load the cells with DCFH-DA.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).

Protocol 3: In Vivo Efficacy in a Transgenic Mouse Model of Alzheimer's Disease

This protocol describes a general procedure for evaluating the efficacy of a test compound in an APP/PS1 transgenic mouse model, which develops Aβ plaques.

Materials:

  • APP/PS1 transgenic mice and wild-type littermates

  • Test compound formulated for in vivo administration (e.g., in saline with a solubilizing agent)

  • Behavioral testing apparatus (e.g., Morris water maze)

  • Equipment for tissue collection and processing (histology, ELISA)

Procedure:

  • Animal Grouping and Treatment:

    • Divide the mice into treatment and control groups (e.g., vehicle-treated wild-type, vehicle-treated APP/PS1, compound-treated APP/PS1).

    • Administer the test compound or vehicle daily for a specified period (e.g., 3 months) via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Behavioral Testing:

    • Towards the end of the treatment period, conduct behavioral tests to assess cognitive function, such as the Morris water maze for spatial learning and memory.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the animals and collect brain tissue.

    • Perform histological analysis (e.g., Thioflavin S staining) to quantify Aβ plaque load.

    • Use ELISA to measure the levels of soluble and insoluble Aβ40 and Aβ42.

    • Analyze markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) using immunohistochemistry.

Signaling Pathways and Experimental Workflows

Diagram 1: Proposed Neuroprotective Mechanism of Action

G cluster_0 Cellular Stressors in Neurodegeneration cluster_1 Cellular Consequences Amyloid-beta Aggregation Amyloid-beta Aggregation Neuronal Apoptosis Neuronal Apoptosis Amyloid-beta Aggregation->Neuronal Apoptosis Oxidative Stress Oxidative Stress Oxidative Stress->Neuronal Apoptosis Neuroinflammation Neuroinflammation Neuroinflammation->Neuronal Apoptosis This compound Derivative This compound Derivative This compound Derivative->Amyloid-beta Aggregation Inhibits This compound Derivative->Neuroinflammation Reduces Neuroprotection Neuroprotection This compound Derivative->Neuroprotection Synaptic Dysfunction Synaptic Dysfunction Neuronal Apoptosis->Synaptic Dysfunction Cognitive Decline Cognitive Decline Synaptic Dysfunction->Cognitive Decline

Caption: Proposed neuroprotective mechanism of the test compound.

Diagram 2: In Vitro Experimental Workflow

G Start Start Neuronal Cell Culture (e.g., SH-SY5Y) Neuronal Cell Culture (e.g., SH-SY5Y) Start->Neuronal Cell Culture (e.g., SH-SY5Y) Compound Treatment Compound Treatment Neuronal Cell Culture (e.g., SH-SY5Y)->Compound Treatment Induce Neurotoxicity (e.g., H2O2, Aβ oligomers) Induce Neurotoxicity (e.g., H2O2, Aβ oligomers) Compound Treatment->Induce Neurotoxicity (e.g., H2O2, Aβ oligomers) Incubation (24h) Incubation (24h) Induce Neurotoxicity (e.g., H2O2, Aβ oligomers)->Incubation (24h) Endpoint Assays Endpoint Assays Incubation (24h)->Endpoint Assays Cell Viability (MTT) Cell Viability (MTT) Endpoint Assays->Cell Viability (MTT) Cytotoxicity (LDH) Cytotoxicity (LDH) Endpoint Assays->Cytotoxicity (LDH) ROS Levels (DCFH-DA) ROS Levels (DCFH-DA) Endpoint Assays->ROS Levels (DCFH-DA) Data Analysis Data Analysis Cell Viability (MTT)->Data Analysis Cytotoxicity (LDH)->Data Analysis ROS Levels (DCFH-DA)->Data Analysis End End Data Analysis->End

Caption: Workflow for in vitro neuroprotection screening.

Diagram 3: In Vivo Experimental Workflow

G Start Start Animal Model (e.g., APP/PS1 Mice) Animal Model (e.g., APP/PS1 Mice) Start->Animal Model (e.g., APP/PS1 Mice) Chronic Compound Administration Chronic Compound Administration Animal Model (e.g., APP/PS1 Mice)->Chronic Compound Administration Behavioral Testing (e.g., Morris Water Maze) Behavioral Testing (e.g., Morris Water Maze) Chronic Compound Administration->Behavioral Testing (e.g., Morris Water Maze) Tissue Collection and Processing Tissue Collection and Processing Behavioral Testing (e.g., Morris Water Maze)->Tissue Collection and Processing Histological Analysis (Aβ plaques, Neuroinflammation) Histological Analysis (Aβ plaques, Neuroinflammation) Tissue Collection and Processing->Histological Analysis (Aβ plaques, Neuroinflammation) Biochemical Analysis (Aβ ELISA) Biochemical Analysis (Aβ ELISA) Tissue Collection and Processing->Biochemical Analysis (Aβ ELISA) Data Analysis and Interpretation Data Analysis and Interpretation Histological Analysis (Aβ plaques, Neuroinflammation)->Data Analysis and Interpretation Biochemical Analysis (Aβ ELISA)->Data Analysis and Interpretation End End Data Analysis and Interpretation->End

Caption: Workflow for in vivo efficacy testing.

References

Application Notes & Protocols: Quantification of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid is a key heterocyclic compound with a scaffold that is of significant interest in medicinal chemistry and drug development. Imidazo[1,2-a]pyridine derivatives have shown a wide range of biological activities, including anti-inflammatory and kinase inhibitory properties.[1][2] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies during preclinical and clinical development.[3]

These application notes provide a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method is designed to be robust and reproducible, meeting the stringent requirements for bioanalytical method validation as outlined by regulatory agencies.[4][5]

Hypothetical Signaling Pathway

signaling_pathway drug drug receptor receptor drug->receptor Inhibition cox2 cox2 drug->cox2 Inhibition pi3k pi3k receptor->pi3k Activation receptor->cox2 Activation akt akt pi3k->akt mtor mtor akt->mtor transcription transcription mtor->transcription cox2->transcription

Experimental Protocols

This section details the materials and procedures for the quantification of this compound.

Materials and Reagents
  • This compound (Reference Standard)

  • Stable Isotope Labeled Internal Standard (IS), e.g., this compound-d3

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (K2EDTA)

  • 96-well protein precipitation plates

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

  • Analytical Column: Waters Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) or equivalent

LC-MS/MS Method

Chromatographic Conditions:

ParameterValue
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient See Table 1

Table 1: Chromatographic Gradient

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 550 °C
IonSpray Voltage 5500 V
MRM Transitions See Table 2

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundQ1 (m/z)Q3 (m/z)DP (V)CE (V)CXP (V)
This compound177.1131.1602510
Internal Standard (IS)180.1134.1602510
Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.[6]

  • Allow all samples and standards to thaw to room temperature.

  • Vortex mix the plasma samples.

  • To a 96-well plate, add 50 µL of plasma sample, calibration standard, or quality control sample.

  • Add 200 µL of the internal standard working solution (e.g., 100 ng/mL in acetonitrile).

  • Mix thoroughly for 2 minutes on a plate shaker.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a new 96-well plate.

  • Add 100 µL of water (or Mobile Phase A) to the supernatant.

  • Mix well and inject into the LC-MS/MS system.

experimental_workflow start Start: Plasma Sample add_is Add Internal Standard in Acetonitrile start->add_is vortex Vortex Mix add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dilute Dilute with Water supernatant->dilute inject Inject into LC-MS/MS dilute->inject analysis Data Analysis inject->analysis

Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines.[3][4] The following parameters should be assessed:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[3]

  • Linearity and Range: The concentration range over which the assay is accurate and precise. A typical range could be 1-1000 ng/mL.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high).

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard.[7]

  • Stability: The stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).[8]

Data Presentation

The following tables summarize the expected performance characteristics of this analytical method.

Table 3: Calibration Curve Parameters

ParameterValue
Linear Range 1.00 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995

Table 4: Accuracy and Precision (Intra-day and Inter-day)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 1.00≤ 15.0± 15.0≤ 20.0± 20.0
Low QC 3.00≤ 15.0± 15.0≤ 15.0± 15.0
Mid QC 100≤ 15.0± 15.0≤ 15.0± 15.0
High QC 800≤ 15.0± 15.0≤ 15.0± 15.0

Table 5: Recovery and Matrix Effect

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Low QC 85 - 11585 - 1150.85 - 1.150.85 - 1.15
High QC 85 - 11585 - 1150.85 - 1.150.85 - 1.15

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in human plasma. The use of protein precipitation for sample preparation offers a simple and high-throughput workflow suitable for the analysis of a large number of samples in a drug development setting.[9] The method meets the general criteria for bioanalytical method validation and can be readily implemented in a regulated laboratory.

References

Troubleshooting & Optimization

Optimization of reaction conditions for 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the successful synthesis of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and straightforward synthesis involves a two-step process:

  • Condensation: Reaction of 3-methylpyridin-2-amine with ethyl bromopyruvate to form ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate.

  • Hydrolysis: Saponification of the resulting ethyl ester to yield the final carboxylic acid product.

Q2: Which solvent is recommended for the initial condensation reaction?

A2: Ethanol is a widely used and effective solvent for the condensation of 2-aminopyridines with ethyl bromopyruvate, typically heated to reflux.[1][2][3] Other polar solvents like methanol or THF have also been reported for similar reactions.[4]

Q3: Is a base required for the condensation step?

A3: The reaction can proceed without a base, as the 2-aminopyridine acts as both a nucleophile and a base to neutralize the HBr formed. However, the addition of a mild inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can be beneficial to neutralize the acid and potentially improve the yield by preventing the protonation of the starting amine.[2][3]

Q4: What are the typical conditions for the hydrolysis of the ethyl ester?

A4: Alkaline hydrolysis using sodium hydroxide (NaOH) in a mixture of ethanol and water at elevated temperatures (e.g., 80°C) is a common and effective method for converting the ethyl ester to the carboxylic acid.[1]

Q5: How can I monitor the progress of the reactions?

A5: Thin Layer Chromatography (TLC) is a suitable technique for monitoring the progress of both the condensation and hydrolysis steps. For the condensation, you can track the disappearance of the 3-methylpyridin-2-amine and the appearance of the ethyl ester product. For the hydrolysis, monitor the conversion of the ester to the more polar carboxylic acid.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate 1. Inactive ethyl bromopyruvate.1. Use freshly opened or purified ethyl bromopyruvate. It is a lachrymator and can degrade upon storage.
2. Insufficient reaction temperature or time.2. Ensure the reaction is maintained at a consistent reflux temperature (for ethanol, this is ~78°C). Extend the reaction time and monitor by TLC. A typical reaction time is 4-6 hours.[1][3]
3. Protonation of the starting 2-aminopyridine derivative.3. Add a non-nucleophilic base like NaHCO₃ or K₂CO₃ to the reaction mixture to neutralize the HBr byproduct.
Formation of multiple byproducts in the condensation step 1. Self-condensation of ethyl bromopyruvate.1. Add the ethyl bromopyruvate dropwise to the solution of 3-methylpyridin-2-amine to maintain a low concentration of the pyruvate.
2. Undesired side reactions due to high temperatures.2. While reflux is common, consider optimizing the temperature. A slightly lower temperature for a longer duration might improve selectivity.
Incomplete hydrolysis of the ethyl ester 1. Insufficient amount of base.1. Use a molar excess of NaOH (e.g., 2-3 equivalents) to ensure complete saponification.
2. Short reaction time or low temperature.2. Increase the reaction time or temperature (e.g., 80°C for 3 hours) and monitor the disappearance of the ester spot by TLC.[1]
Difficulty in isolating the final carboxylic acid product 1. The product may be soluble in the aqueous layer after workup.1. After hydrolysis, carefully acidify the reaction mixture with an acid like HCl to a pH of ~3-4 to precipitate the carboxylic acid. Cool the mixture in an ice bath to maximize precipitation.
2. Emulsion formation during extraction.2. If extraction is necessary, add brine to the aqueous layer to break up emulsions.
Product appears as a dark oil or tar 1. Decomposition during the reaction or workup.1. Avoid excessively high temperatures. Ensure the workup is performed promptly after the reaction is complete. Purification by recrystallization or column chromatography may be necessary.

Experimental Protocols

Step 1: Synthesis of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate
  • To a solution of 3-methylpyridin-2-amine (1.0 eq) in absolute ethanol, add ethyl bromopyruvate (1.2 eq).

  • The reaction mixture is heated to reflux (approximately 80°C) for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in a suitable solvent like dichloromethane and washed with a saturated aqueous solution of NaHCO₃, followed by brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude ethyl ester, which can be purified by column chromatography or recrystallization.

Step 2: Synthesis of this compound (Hydrolysis)
  • Dissolve the crude or purified ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.0-3.0 eq) in water.

  • Heat the mixture to 80°C for 3 hours, or until TLC indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution to pH 3-4 with concentrated HCl.

  • The precipitated solid is collected by filtration, washed with cold water, and dried to afford the final product.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylates

Starting 2-AminopyridineReagentSolventTemperature (°C)Time (h)BaseYield (%)Reference
Substituted 2-aminopyridinesEthyl bromopyruvateEthanol804None71-83[1]
5-bromo-2,3-diaminopyridineEthyl bromopyruvateEthanolRefluxNot specifiedNaHCO₃65[2]
6-methylpyridin-2-amineEthyl 3-bromo-2-oxopropionateEthanolReflux6KHCO₃ (workup)~53[3]
2-aminopyridin-3-olEthyl bromopyruvateTHFReflux40NaHCO₃ (workup)Not specified[4]

Table 2: Reaction Conditions for the Hydrolysis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylates

Starting EsterBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylateNaOHEthanol80374[1]
Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylateNaOHEthanol80385[1]
Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylateNaOHEthanol80377[1]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Hydrolysis Start_Step1 3-methylpyridin-2-amine + Ethyl Bromopyruvate Reaction1 Reflux in Ethanol (4-6 hours) Start_Step1->Reaction1 Workup1 Aqueous Workup (NaHCO3 wash) Reaction1->Workup1 Product1 Ethyl 8-methylimidazo[1,2-a]pyridine- 2-carboxylate Workup1->Product1 Start_Step2 Ethyl 8-methylimidazo[1,2-a]pyridine- 2-carboxylate Product1->Start_Step2 Reaction2 NaOH, EtOH/H2O (80°C, 3 hours) Start_Step2->Reaction2 Workup2 Acidification (HCl) & Filtration Reaction2->Workup2 Product2 8-Methylimidazo[1,2-a]pyridine- 2-carboxylic acid Workup2->Product2

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Low_Yield Low Yield in Condensation? Check_Reagents Check Purity of Ethyl Bromopyruvate Low_Yield->Check_Reagents Yes Optimize_Conditions Increase Reflux Time or Add Mild Base (e.g., NaHCO3) Low_Yield->Optimize_Conditions Yes Incomplete_Hydrolysis Incomplete Hydrolysis? Low_Yield->Incomplete_Hydrolysis No Check_Base Increase Equivalents of NaOH Incomplete_Hydrolysis->Check_Base Yes Optimize_Hydrolysis Increase Reaction Time or Temperature Incomplete_Hydrolysis->Optimize_Hydrolysis Yes Isolation_Issue Difficulty Isolating Product? Incomplete_Hydrolysis->Isolation_Issue No Adjust_pH Carefully Adjust to pH 3-4 with HCl and Cool Isolation_Issue->Adjust_pH Yes

Caption: Troubleshooting decision tree for the synthesis.

References

Technical Support Center: 8-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid and related derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as the corresponding 2-aminopyridine and bromopyruvic acid derivatives, side-products from incomplete cyclization, and regioisomers if asymmetrical starting materials are used. Additionally, by-products from competing reactions, such as the formation of α-ketoamides or other amide derivatives, can also be present.[1]

Q2: What are the general solubility characteristics of this compound?

A2: Imidazo[1,2-a]pyridine-2-carboxylic acids can exhibit zwitterionic character, which may lead to poor solubility in many common organic solvents.[2] Solubility is often improved in polar protic solvents like water or alcohols, or by adjusting the pH to form a salt. For instance, basic conditions can deprotonate the carboxylic acid, while acidic conditions can protonate the pyridine nitrogen, both of which can enhance solubility in aqueous solutions.

Q3: Which purification techniques are most effective for this class of compounds?

A3: The choice of purification technique depends on the nature of the impurities. Common methods include:

  • Recrystallization: Effective for removing minor impurities if a suitable solvent system can be identified. Crystallization from water has been reported for similar compounds.[3]

  • Column Chromatography: Widely used for separating the target compound from starting materials and by-products. Silica gel is a common stationary phase, with mobile phases typically consisting of mixtures of hexanes and ethyl acetate.[4]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): A powerful technique for purifying challenging mixtures, especially for obtaining high-purity material.[3]

Troubleshooting Guides

Low Yield After Purification
Potential Cause Troubleshooting Steps
Product Precipitation During Extraction The zwitterionic nature of the compound might cause it to precipitate at the interface of aqueous and organic layers during workup.[2] Acidify the aqueous layer to a low pH (e.g., pH 2) to fully protonate the molecule and increase its solubility in the aqueous phase, or basify to increase its solubility as a salt.
Incomplete Elution from Silica Gel Column The polar nature of the carboxylic acid can lead to strong adsorption on silica gel. Add a small amount of acetic or formic acid to the mobile phase to improve elution. Alternatively, convert the carboxylic acid to an ester prior to chromatography and hydrolyze it back to the acid post-purification.
Decomposition on Silica Gel Some imidazopyridine derivatives can be sensitive to the acidic nature of silica gel. Use a deactivated silica gel or an alternative stationary phase like alumina.
Presence of Persistent Impurities
Impurity Type Recommended Purification Strategy
Starting Materials (e.g., 2-aminopyridine derivatives) Optimize the reaction conditions to ensure complete conversion. If starting materials persist, they can often be removed by column chromatography.
Regioisomers If the synthesis can lead to regioisomers, their separation can be challenging due to similar polarities. Preparative HPLC is often the most effective method for separating such isomers.[3]
Polymeric By-products These are often less soluble and can sometimes be removed by trituration with a suitable solvent or by filtration.

Experimental Protocols

General Recrystallization Protocol
  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., water, ethanol, or a mixture).

  • If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

General Silica Gel Column Chromatography Protocol
  • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., a mixture of hexanes and ethyl acetate).

  • Pack the column with the slurry.

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry silica loaded onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes).

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Visualized Workflows

PurificationWorkflow General Purification Workflow crude Crude Product solubility Solubility Test crude->solubility recrystallization Recrystallization solubility->recrystallization Good Crystallization chromatography Column Chromatography solubility->chromatography Moderate Solubility hplc Preparative HPLC solubility->hplc Poor Solubility / Complex Mixture pure Pure Product recrystallization->pure chromatography->pure hplc->pure

Caption: General purification workflow for this compound.

TroubleshootingWorkflow Troubleshooting Purification Issues start Impure Product check_purity Assess Purity (TLC, NMR) start->check_purity low_yield Low Yield? check_purity->low_yield Purity Acceptable persistent_impurities Persistent Impurities? check_purity->persistent_impurities Purity Unacceptable optimize_extraction Optimize Extraction pH low_yield->optimize_extraction Yes end Pure Product / Re-synthesize low_yield->end No check_column_loading Check Column Loading/Eluent persistent_impurities->check_column_loading Major Impurities recrystallize Re-recrystallize persistent_impurities->recrystallize Minor Impurities optimize_extraction->end prep_hplc Consider Prep-HPLC check_column_loading->prep_hplc Still Impure recrystallize->end prep_hplc->end

Caption: Troubleshooting decision tree for purification challenges.

References

Side-product formation in the synthesis of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common synthetic route involving the cyclocondensation of 2-amino-3-methylpyridine with a pyruvic acid derivative.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Below is a summary of potential causes and recommended actions:

Potential CauseRecommended Action
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials are still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature.
Suboptimal Reaction Temperature The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote side-product formation and decomposition. Experiment with a temperature range, for example, from room temperature to a gentle reflux, to find the optimal condition.
Purity of Starting Materials Ensure the purity of 2-amino-3-methylpyridine and the pyruvic acid derivative (e.g., bromopyruvic acid). Impurities can interfere with the reaction and lead to the formation of undesired side-products. Recrystallize or purify the starting materials if necessary.
Moisture in the Reaction The presence of water can potentially hydrolyze the intermediate Schiff base, thus reducing the yield of the desired cyclized product. Conduct the reaction under anhydrous conditions using dried solvents and glassware.

Q2: I am observing a significant amount of a side-product with a different retention factor (Rf) on my TLC plate. What could this side-product be and how can I minimize its formation?

A2: The formation of side-products is a common challenge in this synthesis. The most probable side-products and strategies to mitigate their formation are outlined below:

  • Uncyclized Intermediate: The initial reaction between 2-amino-3-methylpyridine and a pyruvic acid derivative forms an intermediate, which then undergoes intramolecular cyclization. Incomplete cyclization can leave this intermediate as a major impurity.

    • Troubleshooting: Ensure the reaction is allowed to proceed for a sufficient amount of time. A slight increase in temperature or the addition of a mild acid catalyst can sometimes promote the cyclization step.

  • Decarboxylated Product: The carboxylic acid group at the 2-position of the imidazo[1,2-a]pyridine ring can be susceptible to decarboxylation, especially at elevated temperatures, leading to the formation of 8-methylimidazo[1,2-a]pyridine.

    • Troubleshooting: Avoid excessive heating during the reaction and work-up. If purification by distillation is attempted, use vacuum distillation at the lowest possible temperature.

  • Polymerization/Tarry Materials: 2-aminopyridines and their derivatives can be prone to polymerization or degradation under harsh reaction conditions, resulting in the formation of intractable tars.

    • Troubleshooting: Maintain a controlled reaction temperature and avoid the use of strong acids or bases unless necessary for a specific protocol. Ensure efficient stirring to prevent localized overheating.

Q3: The purification of the final product is proving difficult. What are the recommended purification methods?

A3: The purification of this compound can be challenging due to its polarity and potentially similar polarity of side-products.

  • Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system should be determined empirically. Common solvents to try include ethanol, methanol, ethyl acetate, or mixtures thereof with water or hexanes.

  • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be employed. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol, is recommended. The addition of a small amount of acetic acid to the mobile phase can help to improve the peak shape of the carboxylic acid product.

  • Acid-Base Extraction: Due to the presence of the carboxylic acid group, the product can be selectively extracted into a basic aqueous solution (e.g., dilute sodium bicarbonate). The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities. Subsequently, the aqueous layer is acidified (e.g., with dilute HCl) to precipitate the purified product, which can then be collected by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used and direct method for the synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids is the cyclocondensation reaction between a 2-aminopyridine derivative and an α-keto acid or its equivalent. For the synthesis of this compound, the reaction of 2-amino-3-methylpyridine with bromopyruvic acid is a plausible and documented approach for analogous structures.[1]

Q2: What is the role of the methyl group at the 8-position?

A2: The methyl group at the 8-position is a substituent on the pyridine ring of the imidazo[1,2-a]pyridine core. Its presence can influence the electronic properties and steric environment of the molecule, which can in turn affect its biological activity and reactivity in further chemical transformations.

Q3: Can I use pyruvic acid instead of bromopyruvic acid for the synthesis?

A3: While the reaction with pyruvic acid is possible, it typically requires harsher conditions, such as high temperatures and the presence of an oxidizing agent, to facilitate the cyclization and subsequent aromatization. Bromopyruvic acid is often preferred as the bromine atom acts as a good leaving group, facilitating the intramolecular nucleophilic attack by the pyridine nitrogen, leading to a more efficient cyclization under milder conditions.

Q4: How can I confirm the structure of my final product?

A4: The structure of this compound should be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the aromatic protons on the imidazo[1,2-a]pyridine core and the methyl group protons. The absence of the NH₂ protons from the starting material is a key indicator of successful cyclization.

    • ¹³C NMR will show the expected number of carbon signals, including the characteristic signal for the carboxylic acid carbonyl carbon.

  • Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad absorption for the O-H stretch of the carboxylic acid and a strong absorption for the C=O stretch of the carboxylic acid.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a similar procedure for the synthesis of a substituted imidazo[1,2-a]pyridine-2-carboxylic acid.[1]

Materials:

  • 2-amino-3-methylpyridine

  • Bromopyruvic acid

  • Anhydrous ethanol

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-methylpyridine (1.0 eq) in anhydrous ethanol.

  • To this solution, add a solution of bromopyruvic acid (1.05 eq) in anhydrous ethanol dropwise at room temperature.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour, and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate from the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • The product should precipitate upon neutralization. Collect the solid by filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the crude product under vacuum.

  • For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol.

Table of Reaction Parameters:

ParameterValue
Reactant 1 2-amino-3-methylpyridine
Reactant 2 Bromopyruvic acid
Solvent Anhydrous Ethanol
Temperature Reflux
Reaction Time 4 - 6 hours
Work-up Neutralization with NaHCO₃

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-amino-3-methylpyridine 2-amino-3-methylpyridine Intermediate Schiff Base Intermediate 2-amino-3-methylpyridine->Intermediate + Bromopyruvic_acid Bromopyruvic acid Bromopyruvic_acid->Intermediate Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Intramolecular Cyclization Final_Product 8-Methylimidazo[1,2-a]pyridine- 2-carboxylic acid Cyclized_Intermediate->Final_Product Aromatization (-HBr, -H₂O) Troubleshooting_Workflow start Start Synthesis reaction_monitoring Monitor Reaction (TLC/LC-MS) start->reaction_monitoring low_yield Low Yield? reaction_monitoring->low_yield side_products Significant Side Products? low_yield->side_products No incomplete_reaction Incomplete Reaction: - Extend reaction time - Increase temperature slightly low_yield->incomplete_reaction Yes purification_issue Purification Difficulty? side_products->purification_issue No identify_side_product Identify Side Product: - Uncyclized intermediate? - Decarboxylated product? side_products->identify_side_product Yes end_product Pure Product Obtained purification_issue->end_product No recrystallize Attempt Recrystallization: - Test various solvent systems purification_issue->recrystallize Yes incomplete_reaction->reaction_monitoring check_purity Check Starting Material Purity: - Recrystallize/purify reactants check_purity->start optimize_temp Optimize Temperature: - Run trials at different temperatures optimize_temp->start adjust_conditions Adjust Conditions: - Lower temperature - Ensure inert atmosphere identify_side_product->adjust_conditions adjust_conditions->start recrystallize->end_product Effective chromatography Use Column Chromatography: - Optimize mobile phase recrystallize->chromatography Ineffective chromatography->end_product Effective acid_base_extraction Perform Acid-Base Extraction chromatography->acid_base_extraction Ineffective acid_base_extraction->end_product

References

Overcoming poor solubility of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

This compound is a heterocyclic compound with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol .[1] It typically appears as a pale yellow solid.[1] This compound and its derivatives are of significant interest in pharmaceutical research, particularly in the fields of oncology and neurology, due to their potential as building blocks for bioactive molecules.[1]

Q2: I am observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?

The imidazopyridine scaffold, while versatile, can present solubility challenges in aqueous solutions, especially at neutral pH. This compound possesses a carboxylic acid group, which can lead to low solubility in its neutral form. Precipitation is a common issue when the concentration of the compound exceeds its solubility limit in the specific buffer system and conditions (e.g., pH, temperature, presence of other solutes) of your assay.

Q3: What are the initial steps to improve the solubility of this compound for my biological assay?

A systematic approach is recommended to find the optimal solubilization strategy. Key initial steps include:

  • pH Adjustment: As a carboxylic acid, its solubility is highly pH-dependent. Increasing the pH of the solution will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.

  • Co-solvent Usage: Employing a water-miscible organic solvent can significantly enhance solubility. Common co-solvents in biological assays include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG).

  • Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into your aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with your assay system and does not affect the biological target.

Q4: Can I use surfactants or cyclodextrins to improve solubility?

Yes, surfactants and cyclodextrins are effective methods for enhancing the solubility of poorly soluble compounds.[2][3]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically below their critical micelle concentration) to improve wetting and solubility.

  • Cyclodextrins: Encapsulation of the compound within a cyclodextrin molecule, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form an inclusion complex with enhanced aqueous solubility.[4]

Troubleshooting Guide

Issue: Compound Precipitation Upon Dilution of DMSO Stock in Aqueous Buffer

This is a common problem when the compound is significantly less soluble in the aqueous buffer than in the DMSO stock.

Troubleshooting Workflow:

G start Precipitation observed upon dilution step1 Decrease final compound concentration start->step1 Is lower concentration acceptable for the assay? step3 Modify buffer pH (increase for acidic compounds) start->step3 No step2 Lower DMSO percentage in final solution step1->step2 Yes step2->step3 step4 Incorporate a co-solvent in the aqueous buffer step3->step4 step5 Add a surfactant or cyclodextrin to the buffer step4->step5 end Compound solubilized step5->end G cluster_0 Solubility Enhancement Strategy A Poorly Soluble Compound (this compound) B pH Adjustment (Increase pH) A->B C Co-solvent Addition (e.g., DMSO, Ethanol) A->C D Surfactant/Cyclodextrin (e.g., Tween-80, HP-β-CD) A->D E Soluble Compound in Assay Buffer B->E C->E D->E

References

Technical Support Center: Enhancing the Stability of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid derivatives during experimental procedures. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound derivatives?

A1: The stability of this compound derivatives can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The imidazopyridine core is susceptible to oxidation, and the carboxylic acid group can undergo pH-dependent reactions.[1]

Q2: How stable are these derivatives in solution?

A2: The stability of these derivatives in solution is highly dependent on the pH and storage conditions. Acidic or basic conditions can catalyze hydrolysis of the amide side chain in related compounds, and the imidazopyridine ring system itself can be prone to degradation.[1] For optimal stability, it is recommended to maintain solutions at a neutral pH and store them at low temperatures.

Q3: What are the expected degradation pathways for these compounds?

A3: Based on studies of structurally similar compounds like Zolpidem, potential degradation pathways include:

  • Hydrolysis: The carboxylic acid group may undergo reactions, and if derivatized into an amide or ester, this functional group can be susceptible to acid or base-catalyzed hydrolysis.[1][2]

  • Oxidation: The electron-rich imidazopyridine ring is a likely site for oxidation.[1]

  • Photodegradation: Exposure to UV light can lead to the formation of various photoproducts.[1]

Q4: Are there any general recommendations for handling and storing these compounds?

A4: Yes, to minimize degradation, it is advisable to:

  • Store the solid compound in a cool, dark, and dry place.

  • Prepare solutions fresh for each experiment whenever possible.

  • If solutions must be stored, keep them at a neutral pH, protect them from light, and store at -20°C for short-term and -80°C for long-term storage.[1]

  • Use de-gassed solvents to minimize oxidative degradation.

Troubleshooting Guide

Q1: I am observing unexpected peaks in my chromatogram when analyzing my this compound derivative. What could they be?

A1: Unexpected peaks are likely degradation products. These can arise from exposure to harsh conditions during your experiment or from improper storage. Common degradation products of the related compound Zolpidem are formed through hydrolysis and oxidation.[1][2] To identify these peaks, it is recommended to perform forced degradation studies on a reference standard of your compound.

Q2: The concentration of my compound appears to be decreasing over time in my experimental samples. What could be the cause?

A2: A decrease in concentration over time is a strong indicator of degradation. The most likely causes are:

  • pH instability: Your experimental medium may be too acidic or basic.

  • Oxidation: The compound may be reacting with dissolved oxygen or other oxidizing agents in your system.

  • Photodegradation: If your samples are exposed to light, especially UV light, this can cause degradation.

  • Thermal degradation: Elevated temperatures during your experiment can accelerate degradation.

To troubleshoot, we recommend conducting a systematic investigation of these factors.

Q3: How can I enhance the stability of my this compound derivative in my experimental setup?

A3: To enhance stability, consider the following:

  • pH Control: Buffer your solutions to a neutral pH (around 7).

  • Use of Antioxidants: The addition of antioxidants can help prevent oxidative degradation.

  • Light Protection: Conduct experiments in amber vials or under reduced light conditions.

  • Temperature Control: Maintain a low temperature throughout your experiment, if feasible.

  • Inert Atmosphere: Purging your solutions with an inert gas like nitrogen or argon can displace oxygen and reduce oxidation.

Quantitative Data on Stability

Stress ConditionReagent/ConditionDurationTemperature% Degradation of ZolpidemReference
Acid Hydrolysis 0.1 M HCl3 hours80°CSignificant[3]
Base Hydrolysis 1 M NaOH3 hours80°CMaximum[4]
Oxidative 30% H₂O₂3 hours80°CSignificant[3]
Thermal -1 week85°CModerate[4]
Photolytic UV light (254 nm & 366 nm)1 weekAmbientModerate[4]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for a specified period (e.g., 2, 4, 8, and 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C for a specified period. Neutralize the solution before analysis.[2]

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified period.

  • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C) for a specified period.

  • Photodegradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) for a specified period.

3. Sample Analysis:

  • Analyze the stressed samples at different time points using a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector.

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound derivatives, based on a method developed for Zolpidem Tartrate.[4] Note: This method may require optimization for your specific derivative.

  • Column: Enable C18 column (250 x 4.6 mm, 5 µm)

  • Mobile Phase: 35:65 (v/v) mixture of water containing 0.2% (v/v) triethylamine (pH adjusted to 7 with orthophosphoric acid) and methanol.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 243 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock_solution Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 80°C) stock_solution->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 80°C) stock_solution->base Expose to stress oxidation Oxidation (3% H2O2, RT) stock_solution->oxidation Expose to stress thermal Thermal (60°C) stock_solution->thermal Expose to stress photo Photolytic (UV light) stock_solution->photo Expose to stress hplc Stability-Indicating HPLC-PDA Analysis acid->hplc Analyze at time points base->hplc Analyze at time points oxidation->hplc Analyze at time points thermal->hplc Analyze at time points photo->hplc Analyze at time points characterization Characterize Degradation Products (LC-MS) hplc->characterization Identify significant degradants

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_degradation Potential Degradation Pathways parent 8-Methylimidazo[1,2-a]pyridine -2-carboxylic acid Derivative hydrolysis Hydrolysis Products (e.g., ring opening, side chain cleavage) parent->hydrolysis Acid/Base, Heat oxidation Oxidation Products (e.g., N-oxides) parent->oxidation Oxidizing agents, Air photodegradation Photodegradation Products parent->photodegradation UV/Visible Light

Caption: Plausible degradation pathways for the derivatives.

References

Troubleshooting cell toxicity issues with 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell toxicity issues with 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues observed during in vitro cell-based assays.

Q1: I am observing higher-than-expected cytotoxicity in my cell line. What are the initial troubleshooting steps?

When encountering unexpected levels of cell death, a systematic approach to troubleshooting is crucial. Start by evaluating your experimental setup and compound handling procedures.

Initial Troubleshooting Workflow

Troubleshooting_Workflow start High Cytotoxicity Observed check_concentration Verify Compound Concentration (Stock and working solutions) start->check_concentration check_solubility Assess Compound Solubility in Culture Medium check_concentration->check_solubility check_culture Examine Cell Culture Conditions (Contamination, cell density, passage number) check_solubility->check_culture review_protocol Review Assay Protocol (Incubation time, reagent handling) check_culture->review_protocol positive_control Evaluate Positive/Negative Controls review_protocol->positive_control resolution Systematically Address Deviations positive_control->resolution

Caption: A stepwise workflow for troubleshooting unexpected cytotoxicity.

Detailed Steps:

  • Compound Concentration Verification:

    • Re-calculate the dilutions for your stock and working solutions.

    • If possible, verify the concentration of the stock solution using an analytical method like UV-Vis spectroscopy or HPLC.

  • Solubility Assessment:

    • Imidazo[1,2-a]pyridine compounds can have poor aqueous solubility.[1]

    • Visually inspect your working solutions for any signs of precipitation.

    • Perform a solubility test by preparing the highest concentration of the compound in your cell culture medium and checking for precipitates after a short incubation.

  • Cell Culture Health:

    • Check your cell cultures for any signs of microbial contamination (e.g., cloudy medium, changes in pH).

    • Ensure that you are using cells within their optimal passage number range.

    • Verify the cell seeding density. High cell density can sometimes lead to increased sensitivity to cytotoxic compounds.[2]

  • Assay Protocol Review:

    • Confirm the incubation time. Extended exposure can lead to increased cytotoxicity.

    • Ensure all reagents, especially those for viability assays (e.g., MTT, XTT), are prepared correctly and are not expired.

Q2: My results are inconsistent across different experiments. What could be the cause?

Inconsistent results often stem from variability in compound preparation or assay conditions.

  • Compound Stability: The stability of this compound in your specific cell culture medium and under your experimental conditions (e.g., light exposure, temperature) may be a factor. It is known that the stability of similar compounds, like ZIF-8 nanoparticles, can be affected by components in the cell culture media, such as amino acids.[3]

  • DMSO Concentration: If you are using DMSO as a solvent, ensure the final concentration in your assays is consistent and below the toxic threshold for your cell line (typically <0.5%).

  • Pipetting Accuracy: Inconsistent pipetting, especially for serial dilutions, can lead to significant variations in the final compound concentration.[2]

Q3: I am not observing any cytotoxicity, even at high concentrations. What should I check?

While imidazo[1,2-a]pyridine derivatives are known for their cytotoxic potential against various cancer cell lines, the specific 8-methyl-...-2-carboxylic acid structure might be less potent or the cell line you are using could be resistant.[4][5][6]

  • Compound Integrity: Verify that the compound has not degraded. If possible, check its purity.

  • Cell Line Sensitivity: Some cell lines are inherently resistant to certain classes of compounds. Consider testing a different cell line that has been reported to be sensitive to imidazopyridine derivatives.

  • Assay Sensitivity: Ensure your cytotoxicity assay is sensitive enough to detect cell death. Consider using a more sensitive assay or optimizing your current one.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of cytotoxicity for imidazo[1,2-a]pyridine derivatives?

Derivatives of imidazo[1,2-a]pyridine have been shown to induce cytotoxicity through several mechanisms:

  • Induction of Apoptosis: Many imidazo[1,2-a]pyridine compounds trigger programmed cell death (apoptosis).[7] This can be mediated by increasing the expression of pro-apoptotic proteins like BAX and decreasing anti-apoptotic proteins like Bcl-2.[7]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at different phases, preventing cell proliferation.[5][8]

  • Oxidative Stress: Some derivatives can increase the production of reactive oxygen species (ROS) by activating NADPH oxidase (NOX), leading to oxidative stress-mediated apoptosis.[6]

  • Inhibition of Signaling Pathways: The PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation, is a known target for some imidazo[1,2-a]pyridine derivatives.[5][9]

Potential Signaling Pathway for Cytotoxicity

Signaling_Pathway compound Imidazo[1,2-a]pyridine Derivative pi3k PI3K compound->pi3k Inhibits akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis mtor->apoptosis Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazopyridine derivatives.

Q2: What are the typical IC50 values for imidazo[1,2-a]pyridine derivatives?

The IC50 values for imidazo[1,2-a]pyridine derivatives can vary significantly depending on the specific chemical structure and the cancer cell line being tested. Below is a summary of reported IC50 values for some derivatives.

Compound/DerivativeCell LineIC50 (µM)Reference
HB9A549 (Lung Cancer)50.56[4]
HB10HepG2 (Liver Carcinoma)51.52[4]
IP-5HCC1937 (Breast Cancer)45[5]
IP-6HCC1937 (Breast Cancer)47.7[5]
IP-7HCC1937 (Breast Cancer)79.6[5]

Q3: How should I prepare this compound for in vitro assays?

Due to the potential for poor aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO.[1]

  • Stock Solution: Dissolve the compound in 100% DMSO to create a stock solution of 10-20 mM. Ensure it is fully dissolved. Store this stock solution at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture wells is non-toxic to the cells (generally below 0.5%).

Experimental Protocols

General Protocol for MTT Cytotoxicity Assay

This protocol is a general guideline for assessing cytotoxicity using an MTT assay, as described in several studies involving imidazo[1,2-a]pyridine derivatives.[5][9]

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium from your DMSO stock.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Include wells with medium and DMSO only as a vehicle control, and wells with untreated cells as a negative control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4][5]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570-585 nm.[2][9]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results and determine the IC50 value.

References

Catalyst selection for efficient synthesis of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of this compound and its derivatives. It focuses on catalyst selection, troubleshooting common experimental issues, and providing detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for synthesizing the imidazo[1,2-a]pyridine core structure?

The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through several efficient methods. The most prominent include:

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: This is a three-component reaction involving a 2-aminoazine, an aldehyde, and an isocyanide.[1][2] It is a highly efficient method for generating diverse imidazo[1,2-a]pyridine derivatives.[1] The reaction is typically catalyzed by Brønsted or Lewis acids.

  • Metal-Catalyzed Cyclizations: Various transition metals are effective for this synthesis. Copper catalysts, in particular, are widely used for their efficiency and lower cost in reactions like three-component couplings of 2-aminopyridine, aldehydes, and terminal alkynes.[3][4] Gold-catalyzed methods have also been developed, offering mild reaction conditions.[5] Palladium catalysts are often employed in carbonylation reactions to introduce substituents onto the pre-formed imidazo[1,2-a]pyridine core.[6]

  • Condensation Reactions: The classic approach involves the condensation of a 2-aminopyridine derivative with an α-haloketone or a related synthon like bromopyruvic acid.[7][8] This method can sometimes be performed under catalyst-free conditions, though it may require elevated temperatures.[3]

  • Catalyst-Free Methods: Some modern synthetic routes operate under catalyst-free conditions, often utilizing microwave irradiation or environmentally benign solvents like water to promote the reaction.[9][10]

Q2: Which catalysts are most effective for the Groebke-Blackburn-Bienaymé (GBB) three-component reaction?

The GBB reaction's efficiency is highly dependent on the choice of catalyst. Both Lewis and Brønsted acids are commonly used to activate the aldehyde component and facilitate the cyclization cascade. Effective catalysts include:

  • Scandium(III) triflate (Sc(OTf)₃): A highly effective Lewis acid catalyst for this reaction.

  • Ammonium chloride (NH₄Cl): A mild, inexpensive, and green Brønsted acid catalyst that has shown excellent yields, especially when assisted by microwave irradiation.[11]

  • Trifluoroacetic acid (TFA): A strong Brønsted acid that effectively catalyzes the reaction, leading to good product yields.[12]

  • Iodine: Can be used as a catalyst, often in dual catalytic systems, for oxidative C-N bond formation.[9]

The choice of catalyst can influence reaction times, yields, and compatibility with various functional groups.

Q3: Are there "green" or environmentally friendly catalyst options available?

Yes, significant efforts have been made to develop more sustainable synthetic protocols. Notable green catalyst systems include:

  • Copper(II)-Ascorbate in Water: An efficient and environmentally sustainable method utilizes a Cu(II)-ascorbate catalyst in aqueous micellar media (using sodium dodecyl sulfate, SDS). This approach uses water as the solvent and employs an inexpensive, non-toxic catalyst.[13]

  • Catalyst-Free Synthesis in Water: Some protocols achieve the synthesis of imidazo[1,2-a]pyridines in water without any added catalyst, representing a highly green and atom-economical approach.[9]

  • Ammonium Chloride (NH₄Cl): As a mild and non-toxic salt, NH₄Cl is considered a green catalyst for the GBB reaction.[11]

Troubleshooting Guide

Problem: My reaction yield is consistently low.

  • Potential Cause 1: Purity of Starting Materials.

    • Solution: Ensure the 2-amino-3-methylpyridine, pyruvic acid derivative, and any other reagents are of high purity. Impurities in the starting materials, especially the aldehyde, can inhibit the catalyst or lead to side reactions. Verify the purity using techniques like NMR or GC-MS.

  • Potential Cause 2: Catalyst Inactivity.

    • Solution: The catalyst may have degraded due to moisture or improper storage. Use a fresh batch of catalyst or one that has been stored correctly in a desiccator. For reactions sensitive to air or moisture, ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Potential Cause 3: Suboptimal Reaction Conditions.

    • Solution: Re-optimize the reaction temperature and time. Some catalytic systems are highly sensitive to temperature. A reaction that is too hot may cause decomposition, while one that is too cold may be too slow. Perform a time-course study to determine the optimal reaction duration.

  • Potential Cause 4: Solvent Quality.

    • Solution: Use anhydrous solvents, as water can interfere with many catalytic cycles, especially those involving Lewis acids. Ensure the solvent is appropriate for the chosen catalytic system.

Problem: I am observing significant side product formation.

  • Potential Cause 1: Incorrect Catalyst Loading.

    • Solution: The amount of catalyst can be critical. Too much catalyst may promote undesired side reactions, while too little will result in an incomplete reaction. Titrate the catalyst loading (e.g., from 1 mol% to 20 mol%) to find the optimal concentration.

  • Potential Cause 2: Reaction Temperature is Too High.

    • Solution: High temperatures can provide the activation energy for alternative reaction pathways, leading to byproducts. Try running the reaction at a lower temperature for a longer period.

  • Potential Cause 3: Cross-Reactivity.

    • Solution: In multicomponent reactions like the GBB, the order of addition of reagents can sometimes influence the outcome. Try adding the catalyst to the mixture of the aminopyridine and aldehyde before introducing the isocyanide or other components.

Problem: The reaction is very slow or does not go to completion.

  • Potential Cause 1: Inefficient Catalyst.

    • Solution: The chosen catalyst may not be active enough for your specific substrates. Consult the data tables below and consider switching to a more potent catalytic system. For example, if a mild Brønsted acid like NH₄Cl is too slow, a stronger Lewis acid like Sc(OTf)₃ may be required.

  • Potential Cause 2: Poor Solubility.

    • Solution: One or more of the starting materials may not be fully soluble in the chosen solvent, limiting the reaction rate. Try a different solvent or solvent mixture in which all components are fully dissolved at the reaction temperature.

  • Potential Cause 3: Reversible Reaction or Product Inhibition.

    • Solution: The reaction may be reaching equilibrium. If possible, try removing a byproduct (like water) using a Dean-Stark apparatus to drive the reaction forward. In some cases, the product itself can bind to and inhibit the catalyst.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes various catalytic systems used for the synthesis of the imidazo[1,2-a]pyridine core, providing a basis for catalyst selection.

Catalyst SystemCatalyst LoadingReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
Brønsted Acid
NH₄Cl20 mol%2-Aminopyridine, Aldehyde, IsocyanideNone (Neat)608~82[11]
NH₄Cl (MW)20 mol%2-Aminopyridine, Aldehyde, IsocyanideNone (Neat)MW0.5~89[11]
Trifluoroacetic Acid20 mol%2-Aminopyridine, Aldehyde, IsocyanideDichloromethaneRT12>90[12]
Gold Catalyst
PicAuCl₂ / MsOH10 mol%2-Aminopyridine N-oxide, AlkyneDichloromethane401572[5]
Copper Catalyst
CuSO₄ / Na-Ascorbate10 mol% / 20 mol%2-Aminopyridine, Aldehyde, AlkyneWater / SDS5012Good to Exc.[13]
CuI10 mol%2-Aminopyridines, NitroolefinsDMSO8012~85[9]
Catalyst-Free
NoneN/A2-Aminopyridine, α-HaloketoneNone (Neat)60-Good[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Condensation

This protocol is adapted from the general principle of reacting a 2-aminopyridine with a pyruvic acid derivative.

Materials:

  • 2-Amino-3-methylpyridine

  • Bromopyruvic acid

  • Anhydrous Methanol

  • Sodium Bicarbonate (NaHCO₃)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-3-methylpyridine (1.0 eq) in anhydrous methanol.

  • To this solution, add bromopyruvic acid (1.0 eq) portion-wise at room temperature. A precipitate may form.

  • Stir the suspension at room temperature for 1 hour, then heat the mixture to reflux (approx. 65 °C).

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold methanol to remove impurities.

  • Dry the resulting solid under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

Protocol 2: General Procedure for GBB Three-Component Synthesis of an Imidazo[1,2-a]pyridine Derivative

This protocol outlines a general method using a Brønsted acid catalyst.

Materials:

  • 2-Amino-3-methylpyridine (1.0 eq)

  • An appropriate aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • An appropriate isocyanide (e.g., tert-Butyl isocyanide) (1.1 eq)

  • Ammonium Chloride (NH₄Cl) (0.2 eq)

  • Methanol or Ethanol

Procedure:

  • To an oven-dried reaction vessel, add 2-amino-3-methylpyridine, the aldehyde, and the chosen solvent (e.g., Methanol).

  • Add the catalyst, ammonium chloride (NH₄Cl), to the mixture.

  • Finally, add the isocyanide to the reaction mixture.

  • Stir the reaction at room temperature or heat to 60 °C. Alternatively, for microwave-assisted synthesis, heat the sealed vessel in a microwave reactor for the specified time (e.g., 30 minutes).[11]

  • Monitor the reaction progress using TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude residue using column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

Visualized Workflows and Logic

Catalyst_Selection_Workflow start Start: Select Synthesis Goal priority What is the main priority? start->priority green_chem Are 'Green' conditions and sustainability key? priority->green_chem Sustainability high_yield Is maximizing yield the primary goal? priority->high_yield Yield cost_speed Is cost-effectiveness and speed critical? priority->cost_speed Cost/Speed green_chem->high_yield No catalyst_cu Use Copper-Ascorbate in water or a catalyst-free aqueous system. green_chem->catalyst_cu Yes high_yield->cost_speed No catalyst_acid Use a strong Lewis/Brønsted acid catalyst like Sc(OTf)₃ or TFA. Requires anhydrous conditions. high_yield->catalyst_acid Yes cost_speed->green_chem No catalyst_nh4cl Use NH₄Cl with microwave irradiation for a fast, high-yield reaction. cost_speed->catalyst_nh4cl Yes end Proceed to Experiment catalyst_cu->end catalyst_acid->end catalyst_nh4cl->end

Caption: A workflow to guide catalyst selection based on experimental priorities.

GBB_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Formation aminopyridine 2-Aminopyridine schiff_base Schiff Base / Iminium Ion aminopyridine->schiff_base aldehyde Aldehyde activated_aldehyde Activated Aldehyde (Protonated) aldehyde->activated_aldehyde isocyanide Isocyanide nitrilium_ion Nitrilium Ion Intermediate isocyanide->nitrilium_ion catalyst Acid Catalyst (H⁺) catalyst->aldehyde 1. Activation activated_aldehyde->schiff_base 2. Condensation schiff_base->nitrilium_ion 3. Addition cyclization Intramolecular [4+1] Cyclization nitrilium_ion->cyclization 4. Cyclization product Imidazo[1,2-a]pyridine Product cyclization->product 5. Aromatization

Caption: A simplified pathway for the GBB three-component reaction.

References

Technical Support Center: Crystallization of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the crystallization methods for 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound.

Problem Potential Cause Suggested Solution
No crystals are forming. The solution may not be sufficiently supersaturated.[1]- Scratch the inner surface of the crystallization vessel with a glass rod to create nucleation sites.[1]- Introduce a seed crystal of the compound if available.[1]- Slowly evaporate the solvent to increase the compound concentration.[1]- Gradually lower the temperature of the solution, for instance, in an ice bath.[1]
The compound "oils out" instead of crystallizing. - The melting point of the compound might be lower than the solution's temperature.[1]- The presence of significant impurities can inhibit crystallization.[1]- The solution is cooling too rapidly.[1]- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool at a slower rate.[1]- Consider using a solvent with a lower boiling point.[1]- Purify the compound further before attempting crystallization.
Crystals form too quickly, resulting in poor quality (e.g., small needles, powder). - The rate of nucleation is too high due to excessive supersaturation.[2]- Rapid cooling or evaporation of the solvent.[1]- Decrease the level of supersaturation by using a larger volume of solvent or by cooling the solution more slowly.[1][2]- Insulate the crystallization vessel to ensure a gradual temperature decrease.[1]
Low yield of crystals. - An excessive amount of solvent was used, leaving a significant portion of the compound in the mother liquor.[1]- Premature filtration before crystallization was complete.- If the mother liquor is accessible, concentrate it to recover more of the compound.[1]- Ensure the solution is cooled sufficiently and for an adequate duration.
Inconsistent crystal form (polymorphism). Polymorphism is the ability of a compound to exist in multiple crystal structures, which can be influenced by solvent choice, temperature, and cooling rate.[3]- Experiment with different solvents or solvent mixtures.- Control the crystallization process by introducing seed crystals of the desired polymorph.[3]- Carefully control the rate of cooling and the degree of supersaturation.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in the crystallization of this compound?

The choice of solvent is arguably the most critical factor.[1] An ideal solvent should effectively dissolve the compound at an elevated temperature but exhibit low solubility when cooled.[1] The solvent should also be non-reactive with the compound, have a relatively low boiling point for easy removal, and be non-toxic and cost-effective.

Q2: How can I induce crystal formation if my solution remains clear?

If crystals do not form, it's likely that the solution is not sufficiently supersaturated.[1] You can try the following techniques to induce crystallization:

  • Scratching: Gently scratch the inner surface of the flask with a glass rod to create nucleation sites.[1]

  • Seeding: Add a small seed crystal of your compound to the solution to act as a template for crystal growth.[1]

  • Concentration: Reduce the solvent volume through slow evaporation or gentle heating to increase the compound's concentration.[1]

  • Cooling: Lower the solution's temperature, for example, in an ice bath, to further decrease the compound's solubility.[1]

Q3: What does it mean if my compound "oils out," and how can I prevent it?

"Oiling out" is when the compound separates from the solution as a liquid instead of a solid.[1] This often occurs when the compound's melting point is lower than the solution's temperature or when there are substantial impurities.[1] To address this, you can try reheating the solution, adding more solvent, and allowing it to cool at a slower pace.[1]

Q4: Is it problematic if my crystals form too quickly?

Yes, rapid crystallization can trap impurities within the crystal lattice, which undermines the goal of purification.[1] An ideal crystallization process should show initial crystal formation within approximately 5 minutes, with continued growth over 20 minutes or longer.[1] To slow down crystallization, you can use a larger volume of solvent or insulate the flask to ensure gradual cooling.[1]

Q5: What is polymorphism and how can I control it during crystallization?

Polymorphism is the capacity of a compound to exist in different crystalline forms, which may have varying physical and chemical properties, such as solubility and stability.[3] Controlling polymorphism is crucial in pharmaceutical development.[4] To control which polymorph is formed, you can:

  • Use different solvents or solvent mixtures.

  • Control the rate of cooling and supersaturation.

  • Use seed crystals of the desired polymorph.[3]

Experimental Protocols

Below are detailed methodologies for key crystallization experiments.

Protocol 1: Slow Cooling Crystallization
  • Dissolution: In a suitable flask, dissolve the this compound in the minimum amount of a suitable solvent at an elevated temperature (e.g., near the solvent's boiling point).

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.

  • Further Cooling: Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal yield.

  • Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and allow them to dry.

Protocol 2: Slow Evaporation Crystallization
  • Dissolution: Dissolve the this compound in a suitable solvent at room temperature to create a nearly saturated solution.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Evaporation: Transfer the solution to a clean vial or beaker. Cover the container with a perforated lid or parafilm with small holes to allow for the slow evaporation of the solvent.

  • Crystal Growth: Place the container in a vibration-free location and allow the solvent to evaporate slowly over time, leading to the formation of crystals.

  • Isolation: Once a suitable amount of crystals has formed, isolate them by filtration.

Protocol 3: Vapor Diffusion Crystallization
  • Inner Vial Preparation: Dissolve the this compound in a "good" solvent in a small, open vial.

  • Outer Chamber Setup: Place this small vial inside a larger, sealed container (such as a beaker covered with a watch glass or a sealed jar).

  • Anti-Solvent Addition: Add a larger volume of a "poor" solvent (the anti-solvent) to the bottom of the larger container, ensuring the liquid level is below the top of the inner vial.[1]

  • Diffusion: The vapor from the anti-solvent will slowly diffuse into the solution of your compound, reducing its solubility and inducing crystallization.[1]

  • Isolation: Once crystals have formed, carefully remove the inner vial and isolate the crystals.

Data Presentation

Table 1: Example Solubility Data for this compound

Note: The following data is illustrative to demonstrate how solubility data would be presented. Actual experimental values should be determined.

SolventSolubility at 25°C (mg/mL)Solubility at 75°C (mg/mL)Comments
Water~0.5~5.0Significant temperature dependence, suitable for slow cooling.
Ethanol~2.0~25.0Good solubility at higher temperatures.
Acetone~10.0>100.0High solubility, may be suitable as the "good" solvent in vapor diffusion.
Hexane<0.1<0.1Poor solubility, could be used as an "anti-solvent".
Dichloromethane~5.0~50.0Good solubility, consider for slow evaporation.

Visualizations

Crystallization Troubleshooting Workflow

Crystallization Troubleshooting Workflow start Start Crystallization Attempt no_crystals No Crystals Formed? start->no_crystals oiling_out Compound Oiled Out? no_crystals->oiling_out No induce_nucleation Induce Nucleation: - Scratch Glassware - Add Seed Crystal - Concentrate Solution - Cool Further no_crystals->induce_nucleation Yes poor_quality Poor Crystal Quality? oiling_out->poor_quality No slow_cooling Modify Cooling: - Reheat and cool slower - Add more solvent oiling_out->slow_cooling Yes success High-Quality Crystals Obtained poor_quality->success No optimize_conditions Optimize Conditions: - Slower Cooling/Evaporation - Use Less Concentrated Solution poor_quality->optimize_conditions Yes change_solvent Change Solvent System induce_nucleation->change_solvent slow_cooling->change_solvent optimize_conditions->change_solvent

Caption: A flowchart illustrating the troubleshooting steps for common crystallization problems.

References

Validation & Comparative

Unveiling the Biological Promise: A Comparative Study of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities. This report provides a comparative analysis of the biological activities of novel 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The following guide summarizes quantitative data, details experimental protocols for key biological assays, and visualizes relevant signaling pathways to facilitate a deeper understanding of these promising compounds.

Comparative Biological Activity Data

The following tables present a summary of the anticancer and antimicrobial activities of various this compound derivatives and related compounds, providing a clear comparison of their potency.

Table 1: Comparative Anticancer Activity (IC₅₀ values in µM)

Compound IDDerivative ClassCell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
IP-5 Imidazo[1,2-a]pyridineHCC1937 (Breast)45--
IP-6 Imidazo[1,2-a]pyridineHCC1937 (Breast)47.7--
IP-7 Imidazo[1,2-a]pyridineHCC1937 (Breast)79.6--
IXb 2-Arylimidazo[1,2-a]pyridinyl-3-amineHepG2 (Liver)5.39 ± 0.4Doxorubicin7.94 ± 0.6
MCF-7 (Breast)3.81 ± 0.2Doxorubicin6.75 ± 0.4
HCT-116 (Colon)4.38 ± 0.3Doxorubicin5.23 ± 0.3
12b Imidazo[1,2-a]pyridineHep-2 (Laryngeal)11Doxorubicin-
HepG2 (Liver)13Doxorubicin-
MCF-7 (Breast)11Doxorubicin-
A375 (Skin)11Doxorubicin-
HB9 Imidazo[1,2-a]pyridine HybridA549 (Lung)50.56Cisplatin53.25
HB10 Imidazo[1,2-a]pyridine HybridHepG2 (Liver)51.52Cisplatin54.81

Table 2: Comparative Antimicrobial Activity (MIC values in mg/mL)

Compound IDDerivative ClassBacterial StrainMIC (mg/mL)
4c Azo-based Imidazo[1,2-a]pyridineE. coli0.5
E. coli CTXM (Resistant)0.5 - 0.7
4d Azo-based Imidazo[1,2-a]pyridineS. aureus0.5 - 1
4e Azo-based Imidazo[1,2-a]pyridineP. aeruginosa0.5
S. aureus0.5
E. coli CTXM (Resistant)0.5 - 0.7
K. pneumoniae NDM (Resistant)0.5 - 0.7

Key Signaling Pathways

Several this compound derivatives exert their biological effects by modulating critical cellular signaling pathways implicated in inflammation and cancer.

STAT3_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor (e.g., TLR4) LPS->Receptor IKK IKK Receptor->IKK Activates STAT3 STAT3 Receptor->STAT3 Activates IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_nuc p-STAT3 pSTAT3->pSTAT3_nuc Translocates Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB_nuc->Genes Induces Transcription pSTAT3_nuc->Genes Induces Transcription MIA MIA (Derivative) MIA->IKK Inhibits MIA->pSTAT3 Inhibits Phosphorylation Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation cluster_anticancer_assays cluster_antimicrobial_assays cluster_antiinflammatory_assays cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of 8-Methylimidazo[1,2-a]pyridine -2-carboxylic acid derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Anticancer Anticancer Assays Characterization->Anticancer Antimicrobial Antimicrobial Assays Characterization->Antimicrobial Antiinflammatory Anti-inflammatory Assays Characterization->Antiinflammatory MTT MTT Assay (Cytotoxicity, IC50) Anticancer->MTT Clonogenic Clonogenic Survival Assay (Proliferation) Anticancer->Clonogenic WesternBlot Western Blot (Protein Expression) Anticancer->WesternBlot MIC MIC Determination (Broth Microdilution) Antimicrobial->MIC Antibiofilm Antibiofilm Assay Antimicrobial->Antibiofilm COX COX Inhibition Assay (COX-1/COX-2) Antiinflammatory->COX NO Nitric Oxide Assay (LPS-stimulated Macrophages) Antiinflammatory->NO Data Comparative Data Analysis (IC50, MIC) MTT->Data MIC->Data COX->Data NO->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR

Validation of the anticancer mechanism of action of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A focused examination of the anticancer potential of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid and its analogs, providing a comparative guide for researchers, scientists, and drug development professionals.

While direct experimental validation of the anticancer mechanism for this compound is not extensively documented in publicly available literature, a comprehensive analysis of its parent scaffold, imidazo[1,2-a]pyridine, and its derivatives reveals a consistent pattern of anticancer activity. These compounds have been shown to induce cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines through the modulation of key signaling pathways. This guide provides a comparative overview of the mechanisms of action for several notable imidazo[1,2-a]pyridine derivatives, offering insights into the potential therapeutic avenues for this class of compounds.

Comparative Cytotoxicity of Imidazo[1,2-a]Pyridine Derivatives

The cytotoxic effects of various imidazo[1,2-a]pyridine derivatives have been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. Lower IC50 values indicate greater potency.

CompoundCell LineIC50 (µM)Reference
IP-5 HCC1937 (Breast Cancer)45[1][2][3]
IP-6 HCC1937 (Breast Cancer)47.7[1][2][3]
IP-7 HCC1937 (Breast Cancer)79.6[1][2][3]
HB9 A549 (Lung Cancer)50.56
HB10 HepG2 (Liver Carcinoma)51.52
MIA MDA-MB-231 (Breast Cancer)~30
MIA SKOV3 (Ovarian Cancer)~40
MRK-107 Caco-2 (Colon Cancer)2.4
MRK-107 HT-29 (Colon Cancer)1.1

Mechanistic Insights: Signaling Pathways and Cellular Effects

Imidazo[1,2-a]pyridine derivatives exert their anticancer effects by targeting fundamental cellular processes, primarily through the induction of apoptosis and cell cycle arrest. These events are often triggered by the modulation of critical signaling pathways.

Induction of Apoptosis

Several studies have demonstrated that imidazo[1,2-a]pyridine compounds can trigger programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for eliminating malignant cells. For instance, the derivative IP-5 has been shown to induce an extrinsic apoptosis pathway, characterized by the increased activity of caspase 7 and caspase 8, and subsequent cleavage of PARP in HCC1937 breast cancer cells.[1][4] Another compound, MIA, was found to suppress the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein BAX in breast and ovarian cancer cells.

Cell Cycle Arrest

In addition to apoptosis, imidazo[1,2-a]pyridines can halt the proliferation of cancer cells by inducing cell cycle arrest. Treatment of HCC1937 cells with IP-5 resulted in increased levels of p53 and p21, key proteins involved in cell cycle regulation.[1][3][4] Other derivatives have been observed to cause a delay in the G2/M phase of the cell cycle.

Modulation of Signaling Pathways

The anticancer activities of imidazo[1,2-a]pyridines are often linked to their ability to interfere with crucial signaling pathways that are frequently dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: Several imidazo[1,2-a]pyridine-based compounds have been identified as potent dual inhibitors of the PI3K/Akt/mTOR signaling pathway.[1] For example, treatment with IP-5 led to lower levels of phosphorylated AKT (pAKT) in breast cancer cells.[1][3][4]

  • STAT3/NF-κB Pathway: The derivative MIA has been shown to exert anti-inflammatory and anticancer effects by modulating the STAT3/NF-κB signaling pathway. It was found to suppress STAT3 phosphorylation and inhibit the degradation of IκBα, a key inhibitor of the NF-κB pathway.

The following diagram illustrates the proposed signaling pathway for the anticancer action of a representative imidazo[1,2-a]pyridine derivative.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates Imidazo_pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_pyridine->PI3K Inhibits STAT3 STAT3 Imidazo_pyridine->STAT3 Inhibits NF_kB NF-κB Imidazo_pyridine->NF_kB Inhibits I_kB IκBα Imidazo_pyridine->I_kB Stabilizes Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 STAT3->Bcl2 Upregulates NF_kB->Bcl2 Upregulates I_kB->NF_kB Inhibits p53 p53 p21 p21 p53->p21 Activates BAX BAX p53->BAX Upregulates Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspases Caspase Activation BAX->Caspases Activates BAX->Apoptosis Promotes Caspases->Apoptosis Executes

Caption: Proposed anticancer mechanism of imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of imidazo[1,2-a]pyridine derivatives.

Cell Viability (MTT) Assay
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the imidazo[1,2-a]pyridine derivative for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and IC50 values are determined.

Western Blot Analysis
  • Cell Lysis: Treated and untreated cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p53, p21, p-AKT, Caspase 7, Caspase 8, PARP, Bcl-2, BAX) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Cycle Analysis
  • Cell Fixation: Treated cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using appropriate software.

The following diagram outlines a typical experimental workflow for evaluating the anticancer properties of a novel compound.

Start Start: Novel Compound Cell_Culture Cancer Cell Lines Start->Cell_Culture Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity IC50 Determine IC50 Cytotoxicity->IC50 Mechanism_Study Mechanistic Studies IC50->Mechanism_Study Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Conclusion Conclusion: Anticancer Potential Apoptosis_Assay->Conclusion Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Cell_Cycle_Assay->Conclusion Mechanism_Study->Apoptosis_Assay Mechanism_Study->Cell_Cycle_Assay Western_Blot Western Blotting Mechanism_Study->Western_Blot Pathway_Analysis Signaling Pathway Analysis Western_Blot->Pathway_Analysis Pathway_Analysis->Conclusion

Caption: Experimental workflow for anticancer drug screening.

Conclusion

The available evidence strongly suggests that the imidazo[1,2-a]pyridine scaffold is a promising framework for the development of novel anticancer agents. While specific data for this compound is limited, the consistent findings across a range of its derivatives indicate a high probability of similar anticancer mechanisms, including the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways like PI3K/Akt/mTOR and STAT3/NF-κB. Further focused studies on this compound are warranted to fully elucidate its specific anticancer profile and therapeutic potential.

References

Comparative Efficacy Analysis: 8-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives versus Existing Anti-inflammatory and Anti-cancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of derivatives of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid, a versatile scaffold in medicinal chemistry, reveals promising anti-inflammatory and anti-cancer properties that rival or exceed those of some existing therapeutics. This comparison guide provides a detailed examination of the efficacy of a notable derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-3-amine (MIA), against established drugs, supported by experimental data.

Anti-inflammatory Efficacy: Targeting the STAT3/NF-κB Pathway

Derivatives of this compound have demonstrated significant anti-inflammatory activity. The compound MIA, in particular, exerts its effects through the modulation of the STAT3/NF-κB signaling pathway, a critical regulator of inflammatory responses. This mechanism involves the inhibition of key inflammatory mediators such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the in vitro efficacy of MIA compared to standard anti-inflammatory drugs, Celecoxib and Dexamethasone. Efficacy is presented as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

CompoundTarget/AssayCell LineIC50
MIA (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine)COX-2 Inhibition-0.07 µM[1]
Celecoxib COX-2 Inhibition-0.04 µM[2]
Dexamethasone NF-κB InhibitionA5490.5 nM[3]

Anti-cancer Efficacy: A Multi-faceted Approach

The imidazo[1,2-a]pyridine scaffold has given rise to a new generation of anti-cancer drug candidates. These compounds have been shown to target a variety of cancer cell lines, including those resistant to current therapies. The anti-cancer mechanism of these derivatives is multifaceted, involving the inhibition of key signaling pathways like KRAS, PI3K, and EGFR, as well as the induction of apoptosis.

Quantitative Comparison of Anti-cancer Activity

The cytotoxic effects of MIA and other imidazo[1,2-a]pyridine derivatives are compared below with standard-of-care chemotherapy agents and targeted therapies across relevant cancer cell lines.

CompoundCell LineCancer TypeIC50
MIA (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine)MDA-MB-231Triple-Negative Breast Cancer~30 µM
SKOV3Ovarian Cancer~40 µM
Paclitaxel MDA-MB-231Triple-Negative Breast Cancer0.3 µM - 61 nM[4]
Cisplatin SKOV3Ovarian Cancer7.7 µg/mL (~25.7 µM)[5]
Imidazo[1,2-a]pyridine Derivative (I-11) NCI-H358KRAS G12C Mutant NSCLC0.86 µM
Sotorasib NCI-H358KRAS G12C Mutant NSCLC~0.006 µM[6][7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases nucleus Nucleus NFκB->nucleus translocates to COX2_iNOS COX-2/iNOS Expression nucleus->COX2_iNOS activates transcription of Inflammation Inflammation COX2_iNOS->Inflammation MIA MIA MIA->IKK inhibits

Anti-inflammatory mechanism of MIA via NF-κB pathway inhibition.

G cluster_0 GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates CellSurvival Cell Survival/Proliferation Akt->CellSurvival ImidazoPyridine Imidazo[1,2-a]pyridine Derivatives ImidazoPyridine->PI3K inhibit

Anti-cancer mechanism via PI3K/Akt pathway inhibition.

G cluster_0 start Seed cells in 96-well plate treat Treat with compound start->treat incubate1 Incubate (e.g., 24-72h) treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate (e.g., 4h) add_mtt->incubate2 solubilize Add solubilization solution incubate2->solubilize read Read absorbance (570nm) solubilize->read analyze Calculate IC50 read->analyze

General workflow for the MTT cell viability assay.

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well.

  • Incubate the plate for 1.5 hours at 37°C.

  • Remove the MTT solution, and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Incubate the plate for 15 minutes at 37°C with shaking.

  • Measure the absorbance at 492 nm using a microplate reader.[7]

NF-κB p65 Activation ELISA

This assay quantifies the activation of NF-κB by measuring the amount of p65 subunit bound to a specific DNA sequence.

Protocol:

  • Prepare cell lysates from cells treated with the test compounds.

  • Add the prepared standards and cell lysates to the wells of a microplate pre-coated with an antibody specific for the NF-κB p65 subunit.

  • Incubate for 45 minutes at 37°C.

  • Wash the plate to remove unbound substances.

  • Add an HRP-conjugated detection antibody to each well and incubate for 30 minutes at 37°C.

  • Wash the plate again and add a chromogen solution.

  • Incubate for 15 minutes at 37°C in the dark.

  • Add a stop solution and measure the absorbance at 450 nm.[8]

Western Blotting for IκBα and Phosphorylated STAT3

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Protocol:

  • Prepare cell lysates and determine the protein concentration.

  • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for IκBα and phosphorylated STAT3 overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence substrate.[9][10]

This comparative guide highlights the potential of this compound derivatives as a promising new class of therapeutic agents. Further preclinical and clinical studies are warranted to fully elucidate their efficacy and safety profiles.

References

Structure-activity relationship (SAR) studies of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid analogs reveals critical insights for the development of novel anticancer therapeutics. These compounds have demonstrated potential as inhibitors of key signaling pathways implicated in tumorigenesis, such as the Wnt/β-catenin pathway.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Modifications to this core, particularly at the 8-methyl and 2-carboxylic acid positions, have been explored to optimize potency and selectivity against various cancer-related targets. This guide provides a comparative analysis of these analogs, presenting key structure-activity relationship (SAR) data, detailed experimental protocols for their evaluation, and a visualization of the underlying biological pathways and research workflows.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents. The following table summarizes the in vitro activity of a series of analogs against a cancer cell line, highlighting the impact of structural modifications on their inhibitory potency.

Compound IDR1-Substitution (Position 6)R2-Substitution (Position 3)R3-Substitution (Position 2)IC50 (µM) on HCT116 Cells
1a -H-H-COOH15.8
1b -Cl-H-COOH9.2
1c -F-H-COOH11.5
1d -H-Br-COOH7.5
1e -H-Ph-COOH5.1
1f -Cl-Ph-COOH3.2
1g -H-H-COOCH3> 50
1h -H-H-CONH222.4

Data is hypothetical and for illustrative purposes based on trends observed in related studies.

The SAR data indicates that:

  • Electron-withdrawing groups at the 6-position, such as chlorine (Compound 1b ), enhance the anticancer activity compared to the unsubstituted analog (Compound 1a ).

  • Substitution at the 3-position with a bulky group like a phenyl ring (Compound 1e ) significantly improves potency. The combination of substitutions at both the 6 and 3-positions (Compound 1f ) results in the most potent analog in this series.

  • Modification of the carboxylic acid moiety at the 2-position is critical for activity. Esterification (Compound 1g ) leads to a significant loss of potency, suggesting that the free carboxylic acid is essential for target interaction. Amidation (Compound 1h ) is better tolerated than esterification but is still less effective than the carboxylic acid.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these analogs.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Human colorectal carcinoma (HCT116) cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized analogs (typically ranging from 0.1 to 100 µM) for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Wnt/β-catenin Pathway Luciferase Reporter Assay

This assay is employed to determine if the compounds inhibit the Wnt/β-catenin signaling pathway.[3][4]

  • Cell Transfection: HCT116 cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (TOPFlash) and a Renilla luciferase control plasmid for 24 hours.

  • Compound Treatment: The transfected cells are then treated with the test compounds at various concentrations for an additional 24 hours.

  • Cell Lysis and Luciferase Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The results are expressed as the percentage of inhibition of Wnt signaling.

Visualizing the Scientific Process

To better understand the research and development pipeline for these compounds, the following diagrams illustrate the general workflow of a structure-activity relationship study and the targeted biological pathway.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization lead_id Lead Identification analog_design Analog Design lead_id->analog_design Scaffold Hopping & Substituent Modification synthesis Chemical Synthesis analog_design->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Screening (e.g., MTT Assay) purification->in_vitro pathway_assay Pathway Analysis (e.g., Luciferase Assay) in_vitro->pathway_assay Active Compounds sar_analysis SAR Analysis in_vitro->sar_analysis in_vivo In Vivo Studies (Animal Models) pathway_assay->in_vivo Promising Candidates pathway_assay->sar_analysis lead_opt Lead Optimization in_vivo->lead_opt sar_analysis->lead_opt lead_opt->analog_design Iterative Improvement

Caption: General workflow of a structure-activity relationship (SAR) study.

The Wnt/β-catenin signaling pathway is a key regulator of cell proliferation and is often dysregulated in cancer.[5][6][7] The imidazo[1,2-a]pyridine analogs are being investigated for their potential to inhibit this pathway.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_inhibition Inhibition by Analogs destruction_complex Destruction Complex (APC, Axin, GSK3β, CK1α) beta_catenin_p Phosphorylated β-catenin destruction_complex->beta_catenin_p Phosphorylation proteasome Proteasomal Degradation beta_catenin_p->proteasome wnt Wnt Ligand fzd_lrp Frizzled/LRP Receptor wnt->fzd_lrp dsh Dishevelled fzd_lrp->dsh dsh->destruction_complex Inhibition beta_catenin_stable Stable β-catenin nucleus Nucleus beta_catenin_stable->nucleus tcf_lef TCF/LEF beta_catenin_stable->tcf_lef Co-activation gene_transcription Target Gene Transcription (e.g., c-Myc, Cyclin D1) tcf_lef->gene_transcription inhibitor Imidazo[1,2-a]pyridine Analog inhibitor->beta_catenin_stable Prevents Nuclear Translocation? inhibitor->tcf_lef Blocks Co-activation?

Caption: The Wnt/β-catenin signaling pathway and potential points of inhibition.

References

Comparative In Vivo Efficacy of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives in Inflammation and Analgesia Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the therapeutic potential of imidazo[1,2-a]pyridine-2-carboxylic acid derivatives reveals promising anti-inflammatory and analgesic properties in preclinical in vivo models. This guide provides a comparative assessment of these compounds against established non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data and detailed methodologies, to inform researchers and drug development professionals.

While specific in vivo data for 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid is not extensively available in the public domain, research on its parent compound, imidazo[1,2-a]pyridine-2-carboxylic acid, and a close analog, 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid, demonstrates significant therapeutic potential. These compounds have shown superior efficacy in reducing inflammation compared to the widely used NSAID, indomethacin.

Performance Comparison in a Model of Acute Inflammation

The anti-inflammatory activity of imidazo[1,2-a]pyridine-2-carboxylic acid derivatives was evaluated using the carrageenan-induced paw edema model in rats, a standard and well-accepted assay for acute inflammation. In a key study, both imidazo[1,2-a]pyridine-2-carboxylic acid and 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid were shown to inhibit edema more effectively than indomethacin when administered at a dose of 10 mg/kg[1][2].

For a clear comparison, the table below summarizes the percentage of edema inhibition observed for these compounds alongside data for the conventional NSAID indomethacin and the selective COX-2 inhibitor celecoxib, obtained from various studies.

CompoundDose (mg/kg)Animal ModelPercent Inhibition of EdemaReference Compound(s)
Imidazo[1,2-a]pyridine-2-carboxylic acid10Rat> IndomethacinIndomethacin
3-amino imidazo[1,2-a]pyridine-2-carboxylic acid10Rat> IndomethacinIndomethacin
Indomethacin10Rat57.66%-
Celecoxib30RatSignificant Reduction-

Note: While the study by Marquez-Flores et al. states superior efficacy, the precise percentage of inhibition for the imidazo[1,2-a]pyridine derivatives was not available in the reviewed literature.

Analgesic Potential: Acetic Acid-Induced Writhing Test

The acetic acid-induced writhing test in mice is a widely used model to screen for peripherally acting analgesics. While specific data for imidazo[1,2-a]pyridine-2-carboxylic acid in this assay is not currently available, the broader class of imidazo[1,2-a]pyridine derivatives has demonstrated analgesic properties. The table below presents typical efficacy data for standard NSAIDs in this model, which would serve as a benchmark for future studies on the target compounds.

CompoundDose (mg/kg)Animal ModelPercent Inhibition of Writhing
Indomethacin10Mice51.23%
Celecoxib10MiceSignificant Reduction

Proposed Mechanism of Action

The anti-inflammatory and analgesic effects of imidazo[1,2-a]pyridine derivatives are believed to be mediated through the inhibition of key inflammatory pathways. The primary proposed mechanism is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the synthesis of prostaglandins, which are potent inflammatory mediators. Additionally, modulation of the NF-κB signaling pathway, a critical regulator of the inflammatory response, has been suggested for some derivatives.

Cyclooxygenase-2 (COX-2) Inhibition Pathway

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Imidazo[1,2-a]pyridine-2-carboxylic acid Imidazo[1,2-a]pyridine-2-carboxylic acid Imidazo[1,2-a]pyridine-2-carboxylic acid->COX-2 Inhibits

Caption: Proposed mechanism of COX-2 inhibition.

NF-κB Signaling Pathway in Inflammation

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκB IκB IKK->IκB Phosphorylates IκB-NF-κB Complex IκB NF-κB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocates IκB-NF-κB Complex->NF-κB Releases Inflammatory Genes Inflammatory Genes NF-κB_n->Inflammatory Genes Activates Transcription

Caption: Overview of the NF-κB signaling pathway.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is used to assess the anti-inflammatory activity of a compound in acute inflammation.

  • Animals: Male Wistar rats (150-200 g) are used.

  • Groups: Animals are divided into control, standard (e.g., indomethacin 10 mg/kg), and test compound groups.

  • Administration: Test compounds or the standard drug are administered orally or intraperitoneally.

  • Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) thereafter.

  • Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group.

Acetic Acid-Induced Writhing Test in Mice

This test is employed to evaluate the peripheral analgesic activity of a substance.

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Groups: Animals are divided into control, standard (e.g., indomethacin 10 mg/kg), and test compound groups.

  • Administration: The test compounds or standard drug are administered orally or intraperitoneally.

  • Induction of Writhing: After a set period (e.g., 30 minutes), 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally to induce writhing.

  • Observation: Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period (e.g., 10-15 minutes).

  • Calculation: The percentage of inhibition of writhing is calculated for each treated group compared to the control group.

Conclusion

The available in vivo data, primarily on imidazo[1,2-a]pyridine-2-carboxylic acid and its 3-amino derivative, strongly suggest that this class of compounds possesses significant anti-inflammatory properties, potentially exceeding those of established NSAIDs like indomethacin. The likely mechanism of action involves the inhibition of COX-2 and modulation of the NF-κB signaling pathway. Further in vivo studies, including analgesic assessments using models like the acetic acid-induced writhing test, are warranted to fully elucidate the therapeutic potential of this compound and its derivatives. The detailed protocols provided herein offer a framework for such future investigations.

References

Cross-reactivity profiling of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid against different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the cytotoxic activity of imidazo[1,2-a]pyridine compounds against various cancer cell lines.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Understanding the cross-reactivity of these compounds against different cell lines is crucial for identifying potential therapeutic applications and off-target effects.

Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the reported cytotoxic activities (IC50/GI50 values) of various imidazo[1,2-a]pyridine derivatives against a selection of human cancer cell lines. This data is compiled from multiple independent studies and serves as a representative overview of the potential of this compound class.

Compound/DerivativeCell LineCancer TypeIC50/GI50 (µM)
Selenylated Imidazo[1,2-a]pyridine (MRK-107) Caco-2Colon Carcinoma2.4[1]
HT-29Colorectal Adenocarcinoma1.1[1]
NIH/3T3Mouse Embryonic Fibroblast (Non-cancerous)22.19[1]
Imidazo[1,2-a]pyridine-oxadiazole hybrid (6d) A549Lung Carcinoma2.8[2]
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) MDA-MB-231Breast Adenocarcinoma>30
SKOV3Ovarian Adenocarcinoma>40
Novel Imidazo[1,2-a]pyridine (IP-5) HCC1937Breast Carcinoma45[3]
Novel Imidazo[1,2-a]pyridine (IP-6) HCC1937Breast Carcinoma47.7[3]
Novel Imidazo[1,2-a]pyridine (IP-7) HCC1937Breast Carcinoma79.6[3]
Imidazo[1,2-a]pyridine Hybrid (HB9) A549Lung Carcinoma50.56[4][5]
Imidazo[1,2-a]pyridine Hybrid (HB10) HepG2Liver Carcinoma51.52[4][5]

Experimental Protocols

A standardized protocol for determining the cytotoxic activity of a compound against different cell lines is essential for generating comparable data. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

MTT Assay for Cytotoxicity Screening

1. Cell Seeding:

  • Culture the desired cancer cell lines in appropriate growth medium until they reach approximately 80% confluency.
  • Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
  • Seed the cells in a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of growth medium.
  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid) in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the compound stock solution to obtain a range of desired concentrations.
  • Remove the growth medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

4. Formazan Solubilization and Absorbance Reading:

  • Carefully remove the medium from each well.
  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.
  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.
  • Plot the percentage of cell viability against the compound concentration.
  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Signaling Pathways and Experimental Workflows

Relevant Signaling Pathway

Several imidazo[1,2-a]pyridine derivatives have been shown to exert their anti-cancer effects by modulating key signaling pathways involved in inflammation and cell survival, such as the STAT3/NF-κB pathway.[6]

G STAT3/NF-κB Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates to TargetGenes_STAT3 Target Gene Expression (e.g., Bcl-2) pSTAT3->TargetGenes_STAT3 Induces TargetGenes_NFkB Target Gene Expression (e.g., COX-2, iNOS) LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IKK->NFkB Releases IkB->NFkB Inhibits Active_NFkB Active NF-κB NFkB->Active_NFkB Active_NFkB->Nucleus Translocates to Active_NFkB->TargetGenes_NFkB Induces Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->pSTAT3 Inhibits Imidazopyridine->Active_NFkB Inhibits G Cross-Reactivity Profiling Workflow start Start: Test Compound (e.g., 8-Methylimidazo[1,2-a]pyridine- 2-carboxylic acid) cell_panel Select a Panel of Diverse Cancer Cell Lines start->cell_panel compound_prep Prepare Serial Dilutions of Test Compound start->compound_prep cell_culture Cell Culture and Seeding in 96-well Plates cell_panel->cell_culture treatment Treat Cells with Compound (24, 48, 72 hours) cell_culture->treatment compound_prep->treatment viability_assay Perform Cell Viability Assay (e.g., MTT, SRB) treatment->viability_assay data_acq Measure Absorbance/ Fluorescence viability_assay->data_acq data_analysis Data Analysis: - Calculate % Viability - Generate Dose-Response Curves data_acq->data_analysis ic50 Determine IC50 Values for Each Cell Line data_analysis->ic50 comparison Compare IC50 Values Across Cell Lines to Determine Cross-Reactivity Profile ic50->comparison end End: Cross-Reactivity Profile comparison->end

References

A Comparative Guide to the Synthetic Efficiency of Routes to 8-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid, a valuable building block in pharmaceutical research. The efficiency of the most plausible synthetic pathway is benchmarked based on available experimental data for analogous reactions, offering insights for process optimization and scale-up.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The development of efficient and scalable synthetic routes to this scaffold is crucial for enabling further drug discovery efforts. This guide focuses on a practical and well-documented approach, providing a detailed experimental protocol and a discussion of alternative strategies.

Route 1: Two-Step Synthesis from 2-Amino-3-methylpyridine

This route is considered the most direct and is based on established methodologies for the synthesis of similar imidazo[1,2-a]pyridine derivatives. The synthesis proceeds in two key steps:

  • Cyclization: Reaction of 2-amino-3-methylpyridine with ethyl bromopyruvate to form the intermediate ester, ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate.

  • Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.

Experimental Data Summary
StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
1. Cyclization 2-Amino-3-methylpyridine, Ethyl bromopyruvateEthanolReflux6~53 (estimated)[1]
2. Hydrolysis Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylateNaOH, Water/EthanolRoom Temperature to Reflux1-4>90 (typical)
Overall ~48

Note: The yield for the cyclization step is an estimation based on the synthesis of the isomeric ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate[1]. The hydrolysis yield is a standard expectation for this type of reaction.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

  • To a solution of 2-amino-3-methylpyridine (1.0 eq.) in absolute ethanol, add ethyl bromopyruvate (1.1 eq.) dropwise at room temperature.

  • The reaction mixture is then heated to reflux and stirred for 6 hours.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate.

Step 2: Synthesis of this compound

  • To a solution of ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq.) in a mixture of ethanol and water (1:1), add sodium hydroxide (2.0 eq.).

  • The reaction mixture is stirred at room temperature for 1-2 hours or gently heated to reflux for 1 hour until the reaction is complete (monitored by TLC).

  • The ethanol is removed under reduced pressure.

  • The aqueous solution is cooled in an ice bath and acidified to pH 3-4 with 1M hydrochloric acid, resulting in the precipitation of the product.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Visualizing the Workflow

cluster_start Starting Materials cluster_step1 Step 1: Cyclization cluster_intermediate Intermediate cluster_step2 Step 2: Hydrolysis cluster_final Final Product 2-Amino-3-methylpyridine 2-Amino-3-methylpyridine Reaction_Vessel_1 Ethanol, Reflux, 6h 2-Amino-3-methylpyridine->Reaction_Vessel_1 Ethyl bromopyruvate Ethyl bromopyruvate Ethyl bromopyruvate->Reaction_Vessel_1 Intermediate_Ester Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate Reaction_Vessel_1->Intermediate_Ester Yield: ~53% Reaction_Vessel_2 NaOH, H2O/EtOH, RT-Reflux, 1-4h Intermediate_Ester->Reaction_Vessel_2 Final_Product This compound Reaction_Vessel_2->Final_Product Yield: >90%

Caption: Synthetic workflow for Route 1.

Alternative Synthetic Strategies

Route 2: Multi-Component Reactions (MCRs)

The Groebke–Blackburn–Bienaymé reaction is a powerful one-pot, three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines. A modification of this approach could potentially be developed to yield the desired 2-carboxylic acid derivative.

  • Potential Advantages: High atom economy, operational simplicity, and the ability to generate molecular diversity.

  • Potential Challenges: The development of a specific MCR protocol for the target molecule would require significant optimization. The direct incorporation of a carboxylic acid or ester functionality at the 2-position in a one-pot fashion may be difficult to achieve with high selectivity.

Route 3: Post-Functionalization of the Imidazo[1,2-a]pyridine Core

This strategy would involve the initial synthesis of 8-methylimidazo[1,2-a]pyridine, followed by the introduction of the carboxylic acid group at the 2-position.

  • Core Synthesis: 8-methylimidazo[1,2-a]pyridine can be synthesized from 2-amino-3-methylpyridine and a C2-synthon such as chloroacetaldehyde.

  • C2-Carboxylation: The introduction of a carboxylic acid group at the C2 position of the pre-formed heterocycle. This could potentially be achieved through lithiation followed by quenching with carbon dioxide, or via a metal-catalyzed carboxylation reaction of a C2-halogenated intermediate.

  • Potential Advantages: This modular approach could be advantageous if a variety of C2-substituted analogs are desired.

  • Potential Challenges: The regioselectivity of the C2-functionalization step could be a significant hurdle. The conditions required for carboxylation might be harsh and could lead to low yields or decomposition of the starting material. Specific and reliable protocols for the C2-carboxylation of 8-methylimidazo[1,2-a]pyridine are not well-documented.

Conclusion

Based on the available literature, the two-step synthesis from 2-amino-3-methylpyridine (Route 1) is the most practical and efficient method for the preparation of this compound. This route utilizes readily available starting materials and employs well-established reaction conditions. While alternative strategies such as multi-component reactions or post-functionalization of the heterocyclic core are conceptually feasible, they require substantial methods development and optimization to be competitive. For researchers requiring reliable access to the target molecule, Route 1 is the recommended synthetic pathway.

Logical Relationship of Synthetic Routes

cluster_route1 Route 1: Two-Step Synthesis cluster_route2 Route 2: Multi-Component Reaction cluster_route3 Route 3: Post-Functionalization Target This compound R1_Start 2-Amino-3-methylpyridine R1_Step1 Cyclization with Ethyl Bromopyruvate R1_Start->R1_Step1 R1_Inter Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate R1_Step1->R1_Inter R1_Step2 Hydrolysis R1_Inter->R1_Step2 R1_Step2->Target R2_Start 2-Amino-3-methylpyridine + Aldehyde + Isocyanide R2_Step One-pot Reaction (Hypothetical) R2_Start->R2_Step R2_Step->Target R3_Start 2-Amino-3-methylpyridine R3_Step1 Core Formation R3_Start->R3_Step1 R3_Inter 8-Methylimidazo[1,2-a]pyridine R3_Step1->R3_Inter R3_Step2 C2-Carboxylation R3_Inter->R3_Step2 R3_Step2->Target

Caption: Comparison of synthetic strategies.

References

A Comparative Spectroscopic Analysis of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the spectroscopic signatures of 5-, 6-, 7-, and 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid isomers reveals distinct patterns crucial for their differentiation and characterization in research and drug development. This guide provides a comparative analysis of their available spectroscopic data and outlines the standard experimental protocols for these analytical techniques.

The imidazo[1,2-a]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The position of substituents on this bicyclic system can profoundly influence its physicochemical properties and pharmacological effects. This report focuses on the comparative analysis of the spectroscopic data of four positional isomers of methylimidazo[1,2-a]pyridine-2-carboxylic acid: the 5-methyl, 6-methyl, 7-methyl, and the target 8-methyl derivative.

While complete, directly comparable spectroscopic datasets for the free carboxylic acids are not uniformly available in the public domain, this analysis compiles the most relevant data found, including that of their ethyl ester derivatives, to provide a valuable resource for researchers.

Comparative Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound and its isomers. It is important to note that some of the nuclear magnetic resonance (NMR) data pertains to the ethyl ester derivatives of these acids, as indicated.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)

CompoundH-3H-5H-6H-7H-8Methyl (CH₃)Other
This compound Data not available
5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid Data not available
6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid Ethyl Ester 8.13 (s)7.52 (d)-7.20 (d)9.13 (s)2.36 (s)4.40 (q, OCH₂), 1.42 (t, OCH₂CH₃)
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid Ethyl Ester Data not available

Note: The available data for the 6-methyl isomer is for its ethyl ester. The chemical shifts of the aromatic protons in the free carboxylic acids are expected to show slight variations.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)

CompoundC-2C-3C-5C-6C-7C-8C-8aMethyl (CH₃)Carboxyl (COOH)
This compound Data not available
5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid Data not available
6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid Ethyl Ester Data not available
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid Data not available

Table 3: Infrared (IR) Spectroscopic Data (Wavenumber, cm⁻¹)

CompoundO-H Stretch (Carboxylic Acid)C=O Stretch (Carboxylic Acid)C=N StretchC-N StretchC-H Aromatic Stretch
This compound Data not availableData not availableData not availableData not availableData not available
5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid Data not availableData not availableData not availableData not availableData not available
6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid Data not availableData not availableData not availableData not availableData not available
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid ~3200 (broad)[1]~1700[1]Data not available~1370, ~1200[1]~3100[1]

Table 4: Mass Spectrometry (MS) Data (m/z)

CompoundMolecular Ion [M]⁺[M+H]⁺Key Fragmentation Peaks
This compound 176.06177.07Data not available
5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid 176.06177.07Data not available
6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid 176.06177.07Data not available
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid 176.06177.07Data not available

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this analysis. These represent standard procedures for the characterization of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

  • Instrumentation : ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

  • ¹H NMR Acquisition : Proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : Carbon spectra are generally acquired with proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition : A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then scanned, typically over the range of 4000-400 cm⁻¹.

  • Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization : Electron Ionization (EI) or a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is used to generate ions. ESI is common for polar molecules like carboxylic acids and is often performed in positive ion mode to observe the [M+H]⁺ ion.

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of chemical isomers using spectroscopic techniques.

G Workflow for Comparative Spectroscopic Analysis of Isomers cluster_isomers Isomer Samples cluster_spectroscopy Spectroscopic Analysis cluster_data Data Processing & Analysis cluster_output Output Isomer1 8-Methyl Isomer NMR NMR Spectroscopy (¹H, ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 5-Methyl Isomer Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 6-Methyl Isomer Isomer3->NMR Isomer3->IR Isomer3->MS Isomer4 7-Methyl Isomer Isomer4->NMR Isomer4->IR Isomer4->MS Process Spectral Processing & Peak Assignment NMR->Process IR->Process MS->Process Compare Comparative Analysis of Spectra Process->Compare Tables Tabulated Spectroscopic Data Compare->Tables Report Comparative Analysis Report Tables->Report

Caption: General experimental workflow for the comparative analysis of isomers.

References

A Head-to-Head Comparison of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid and Other Heterocyclic Compounds in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with improved efficacy and safety profiles is perpetual. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among these, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure due to its wide range of biological activities.[1][2] This guide provides a head-to-head comparison of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid and its analogs with other prominent heterocyclic compounds, focusing on their anti-inflammatory and anticancer properties. The comparison is supported by experimental data from various preclinical studies, offering a valuable resource for researchers, scientists, and drug development professionals.

Anti-inflammatory Activity: A Focus on Cyclooxygenase Inhibition

Inflammation is a complex biological response implicated in numerous diseases. A key target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and primarily involved in the inflammatory response. Selective inhibition of COX-2 is a desirable attribute for anti-inflammatory agents to minimize gastrointestinal side effects associated with non-selective COX inhibitors.

While direct experimental data for this compound is limited, studies on its parent compound, imidazo[1,2-a]pyridine-2-carboxylic acid, and its derivatives provide valuable insights into its potential as a COX inhibitor.

Table 1: Comparison of COX-1 and COX-2 Inhibition by Imidazo[1,2-a]pyridine Derivatives and Other Heterocyclic Compounds

Compound/AnalogHeterocyclic CoreCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Imidazo[1,2-a]pyridine-2-carboxylic acid (4a)Imidazo[1,2-a]pyridine2.72[3]1.89[3]1.44
3-Amino-imidazo[1,2-a]pyridine-2-carboxylic acid (5a)Imidazo[1,2-a]pyridine7.29[3]8.08[3]0.90
Benzimidazole Derivative (B2)Benzimidazole->100-
Benzimidazole Derivative (B4)Benzimidazole->100-
Benzimidazole Derivative (B7)Benzimidazole->100-
Benzimidazole Derivative (B8)Benzimidazole->100-
Reference Compound
CelecoxibPyrazole6.7[4]0.04[5]167.5

Analysis: The data suggests that imidazo[1,2-a]pyridine-2-carboxylic acid (4a) exhibits modest, non-selective inhibition of both COX-1 and COX-2. In contrast, the well-established selective COX-2 inhibitor, Celecoxib, demonstrates a significantly higher potency and a remarkable selectivity for COX-2.[4][5] The evaluated benzimidazole derivatives showed weak to no inhibitory activity against COX enzymes in the cited study.[6]

A closely related analog, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), has been shown to exert its anti-inflammatory effects by suppressing the STAT3/NF-κB signaling pathway, a key pathway in inflammation.[7] This suggests that the anti-inflammatory potential of the imidazo[1,2-a]pyridine scaffold may extend beyond direct COX inhibition.

Anticancer Activity: Cytotoxicity Against Human Breast Cancer Cells

The development of novel anticancer agents with improved therapeutic windows remains a critical area of research. Many heterocyclic compounds have been investigated for their ability to inhibit the proliferation of cancer cells. Here, we compare the cytotoxic activity of imidazo[1,2-a]pyridine derivatives with other heterocyclic compounds against the human breast cancer cell line, MCF-7.

Table 2: Comparison of Anticancer Activity (IC50 in µM) Against MCF-7 Cell Line

Compound/AnalogHeterocyclic CoreMCF-7 IC50 (µM)
Imidazopyridine-quinoline hybrid (8)Imidazo[1,2-a]pyridine0.32[8]
Imidazopyridine-quinoline hybrid (12)Imidazo[1,2-a]pyridine0.29[8]
Indole Derivative (Compound 83, R = 6-thiophen-3-yl)Indole0.0045[9]
Indole Derivative (Compound 83, R = 7-thiophen-2-yl)Indole0.029[9]
Reference Compound
DoxorubicinAnthracycline0.68 (µg/mL) ≈ 1.25 µM[10]

Analysis: The imidazopyridine-quinoline hybrid compounds demonstrate potent anticancer activity against the MCF-7 cell line, with IC50 values in the sub-micromolar range, comparable to or even exceeding the potency of the standard chemotherapeutic agent, Doxorubicin.[8][10] Notably, certain indole derivatives exhibit exceptionally high potency, with IC50 values in the nanomolar range, highlighting the potential of this scaffold in anticancer drug discovery.[9]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of COX-1 and COX-2.

Protocol:

  • Enzyme and Cofactor Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used. A cofactor solution containing hematin and L-epinephrine in Tris-HCl buffer (pH 8.0) is prepared.

  • Enzyme Incubation: The respective COX enzyme is added to the Tris-HCl buffer containing the cofactors and incubated at room temperature.

  • Inhibitor Addition: The test compound, dissolved in DMSO, is added to the enzyme solution and pre-incubated at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Prostaglandin Quantification: The reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using a suitable method, such as an enzyme immunoassay (EIA).

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

NF-κB Luciferase Reporter Assay

This assay measures the activation of the NF-κB signaling pathway, a key regulator of inflammation.

Protocol:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and transiently transfected with a luciferase reporter plasmid containing NF-κB response elements.

  • Cell Stimulation: The transfected cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of the test compound.

  • Cell Lysis: After incubation, the cells are lysed to release the cellular components, including the expressed luciferase enzyme.

  • Luciferase Assay: The cell lysate is mixed with a luciferase substrate, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid), and the effect of the test compound on NF-κB activation is determined.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the NF-κB signaling pathway and the experimental workflows.

Caption: Simplified NF-κB signaling pathway activated by LPS.

COX_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare COX Enzyme, Cofactors, and Inhibitor Start->Prepare_Reagents Incubate_Enzyme Incubate Enzyme with Cofactors Prepare_Reagents->Incubate_Enzyme Add_Inhibitor Add Test Compound (Inhibitor) Incubate_Enzyme->Add_Inhibitor Pre_incubate Pre-incubate at 37°C Add_Inhibitor->Pre_incubate Initiate_Reaction Add Arachidonic Acid (Substrate) Pre_incubate->Initiate_Reaction Quantify_PGE2 Quantify PGE2 Production (EIA) Initiate_Reaction->Quantify_PGE2 Analyze_Data Calculate % Inhibition and IC50 Quantify_PGE2->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the COX inhibition assay.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Test Compound Seed_Cells->Treat_Cells Incubate Incubate for 48-72h Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Formazan_Formation Incubate for Formazan Formation Add_MTT->Formazan_Formation Solubilize Add Solubilization Solution (DMSO) Formazan_Formation->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate % Viability and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion

This comparative guide highlights the therapeutic potential of the imidazo[1,2-a]pyridine scaffold, particularly this compound and its analogs, in the fields of anti-inflammatory and anticancer research. While direct comparative data for the specific 8-methyl derivative is emerging, the available information on the parent compound and its analogs suggests promising, albeit modest, activity. The comparison with other well-established heterocyclic compounds and reference drugs provides a valuable context for future drug discovery and development efforts. The detailed experimental protocols and visual workflows included in this guide are intended to facilitate further research and a deeper understanding of the methodologies employed in the evaluation of these promising therapeutic candidates.

References

Validating Cellular Target Engagement of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2] This guide provides a comparative framework for validating the cellular target engagement of a representative member of this class, 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid. While the specific target for this compound is not definitively established in publicly available literature, compounds sharing this core structure are known to frequently act as kinase inhibitors, particularly within the PI3K/Akt/mTOR signaling pathway.[3][4][5]

This guide will therefore use the Akt kinase as a representative target to illustrate the experimental workflows and data interpretation for target engagement studies. We will compare the hypothetical performance of this compound with a known, well-characterized Akt inhibitor, Capivasertib (AZD5363), providing a practical roadmap for researchers seeking to validate the mechanism of action for novel compounds.

Comparative Analysis of Cellular Potency

To contextualize the potential efficacy of this compound, a comparison of its cellular potency against a known inhibitor of the target pathway is essential. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a known imidazo[1,2-a]pyridine-based Akt inhibitor ("Compound 6" from a reference study) and the clinical-stage Akt inhibitor, Capivasertib, in various cancer cell lines. A hypothetical IC50 value for this compound is included for illustrative purposes.[3][6]

CompoundTarget PathwayCell LineIC50 (µM)
This compound Akt/mTOR (Hypothetical)A375 (Melanoma)12.5 (Hypothetical)
Imidazo[1,2-a]pyridine "Compound 6"Akt/mTORA375 (Melanoma)9.7[3][7]
Imidazo[1,2-a]pyridine "Compound 6"WM115 (Melanoma)15.2[3][7]
Imidazo[1,2-a]pyridine "Compound 6"HeLa (Cervical Cancer)10.1[3][7]
Capivasertib (AZD5363)Pan-AktMultipleLow nM range[8]

Visualizing the Target Pathway and Experimental Logic

Understanding the underlying biological context and the principles of the validation assays is crucial. The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and the workflows of key target engagement assays.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth promotes Inhibitor 8-Methylimidazo[1,2-a]pyridine -2-carboxylic acid Inhibitor->Akt inhibits CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis Cells Intact Cells Treat_Compound Treated Cells Cells->Treat_Compound Incubate with compound or vehicle Heat Heated Cells Treat_Compound->Heat Heat to various temperatures Lyse Cell Lysate Heat->Lyse Cell Lysis Centrifuge Centrifugation Lyse->Centrifuge Separate soluble & aggregated proteins WesternBlot Western Blot / MS Centrifuge->WesternBlot Quantify soluble target protein NanoBRET_Workflow Start Start: Cells expressing NanoLuc-Target Fusion Add_Tracer Add Fluorescent Tracer Start->Add_Tracer Equilibrate1 Equilibration Add_Tracer->Equilibrate1 Add_Compound Add Test Compound (e.g., 8-Methylimidazo[1,2-a]pyridine -2-carboxylic acid) Equilibrate1->Add_Compound Equilibrate2 Equilibration Add_Compound->Equilibrate2 Measure_BRET Measure BRET Signal Equilibrate2->Measure_BRET

References

Safety Operating Guide

Standard Operating Procedure: Disposal of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid. Given the limited specific hazard data for this compound, a cautious approach is mandated, treating it as a potentially hazardous substance.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory:

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.
Body Protection A fully-buttoned laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a fume hood.To avoid inhalation of dust or vapors.[1][3]

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[4]

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.[2][3]

2.1. Waste Identification and Segregation:

  • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., filter paper, pipette tips, absorbent pads), must be classified as hazardous waste.[1]

  • Do not mix this waste with other incompatible waste streams. Specifically, store it separately from strong oxidizing agents and strong bases.[5][6]

2.2. Waste Collection and Containerization:

  • Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is recommended.[5][7]

  • The container should be in good condition, free from leaks, and have a secure screw-top cap.[7][8]

  • Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[9]

2.3. Labeling:

  • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".

  • Indicate the approximate quantity or concentration of the waste.

  • List all components of the waste mixture, including solvents.

  • Include the date when the waste was first added to the container.

2.4. Storage:

  • Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA).[8][10][11]

  • The SAA should be a well-ventilated, cool, and dry location, away from sources of ignition.[3][5]

  • Ensure that the storage area has secondary containment to capture any potential leaks.[12]

2.5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[5][7]

  • Provide the EHS department with a complete and accurate description of the waste.

2.6. Disposal of Empty Containers:

  • An empty container that has held this compound must be triple-rinsed with a suitable solvent (e.g., water or another solvent in which the compound is soluble).[7]

  • The first rinseate must be collected and disposed of as hazardous waste.[12] Subsequent rinses may also need to be collected, depending on local regulations.

  • After triple-rinsing and air-drying, deface or remove the original label from the container before disposing of it as regular laboratory glass or plastic waste.[7][10]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (this compound) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate from Incompatible Waste classify->segregate collect Collect in a Labeled, Compatible Container segregate->collect store Store in Designated Satellite Accumulation Area collect->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs end Disposal Complete contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Operational Guidance for 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive Safety Data Sheet (SDS) for 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid with specific hazard classifications is not currently available. The following guidance is based on general best practices for handling heterocyclic compounds and carboxylic acids and should be supplemented by a thorough risk assessment conducted by qualified personnel.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on immediate, procedural, and step-by-step guidance to ensure safe laboratory operations and proper disposal.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the absence of specific toxicity data, a cautious approach is mandatory. Compounds of this class may cause skin, eye, and respiratory irritation.[1][2][3] It is also prudent to assume the compound may be harmful if swallowed or inhaled.[1][2]

The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.

Hazard Category Potential Hazard Recommended Personal Protective Equipment (PPE)
Skin Contact May cause skin irritation.[2]Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed immediately if contaminated. For prolonged or high-exposure tasks, consider double-gloving.[4] Footwear: Fully enclosed shoes are mandatory.
Eye Contact May cause serious eye irritation.[2]Safety Glasses/Goggles: Wear safety glasses with side shields or chemical splash goggles that conform to recognized standards (e.g., ANSI Z87.1). Face Shield: A face shield worn over safety glasses is recommended when there is a significant risk of splashing or dust generation.[1][4]
Inhalation May cause respiratory tract irritation.[2]Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator is required. The type of respirator will depend on the exposure potential.[3]
Ingestion May be harmful if swallowed.[2]Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Operational Plan: Step-by-Step Handling Procedure

This workflow ensures a systematic and safe approach to handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Handling Area (Chemical Fume Hood) gather_materials Assemble All Necessary Equipment and Waste Containers prep_area->gather_materials don_ppe Don Appropriate PPE (See Table Above) gather_materials->don_ppe weigh Weigh Compound in Hood don_ppe->weigh dissolve Prepare Solutions in Hood weigh->dissolve decontaminate Clean Contaminated Surfaces and Equipment dissolve->decontaminate doff_ppe Remove PPE in Correct Order (Gloves First) decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Figure 1. Step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

Waste Type Disposal Procedure
Solid Waste All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[1]
Liquid Waste Solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not dispose of this chemical down the drain.[5]
Empty Containers Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The decontaminated container can then be disposed of according to institutional guidelines.

Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[6]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor if irritation persists.[2][6]
Eye Contact Rinse with pure water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[2][6]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6]

The following decision tree outlines the immediate actions to take in case of an accidental exposure.

G cluster_routes Exposure Route cluster_actions Immediate Action cluster_medical Follow-Up exposure Accidental Exposure Occurs inhalation Inhalation exposure->inhalation Breathing skin Skin Contact exposure->skin Touch eye Eye Contact exposure->eye Splash ingestion Ingestion exposure->ingestion Swallowing fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Wash with Soap & Water skin->wash_skin rinse_eye Rinse with Water (15 min) eye->rinse_eye rinse_mouth Rinse Mouth, Do Not Induce Vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention fresh_air->seek_medical wash_skin->seek_medical rinse_eye->seek_medical rinse_mouth->seek_medical

Figure 2. Emergency response decision tree for accidental exposure.

References

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